Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSQDHMBDAMMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157009 | |
| Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13134-76-4 | |
| Record name | Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13134-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013134764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxybenzo[b]thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available experimental data, predicted properties, and relevant experimental protocols, presented in a clear and structured format to support research and development activities.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for certain parameters, computationally predicted values from reputable sources are also included to provide a more complete profile of the compound.
| Property | Value | Data Type |
| Melting Point | 107-108 °C | Experimental |
| Boiling Point | 352.9 ± 25.0 °C | Predicted |
| pKa | 6.8 ± 0.2 | Predicted |
| LogP | 2.5 ± 0.4 | Predicted |
| Water Solubility | 0.2 g/L | Predicted |
Experimental Protocols
Detailed methodologies for the experimental determination of the core physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of this compound was determined to be in the range of 107-108 °C. A standard method for this determination is the capillary melting point technique.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
pKa Determination
Potentiometric Titration Protocol:
-
A solution of the compound with a known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent like methanol or DMSO to ensure solubility).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common experimental technique for its determination.
Shake-Flask Protocol:
-
A solution of the compound is prepared in n-octanol that has been pre-saturated with water.
-
An equal volume of water that has been pre-saturated with n-octanol is added to the octanol solution in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Solubility Determination
The solubility of a compound in a specific solvent can be determined by the equilibrium solubility method.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).
Synthesis Workflow
The synthesis of this compound can be achieved via a nitro displacement reaction as described by J. R. Beck in the Journal of Organic Chemistry (1972, 37, 21, pp 3224–3226). The following diagram illustrates the general workflow of this synthesis.
Caption: Synthesis of this compound.
Potential Biological Significance
While specific biological activity data for this compound is not extensively documented, the benzo[b]thiophene scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. Derivatives of benzo[b]thiophene have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Therefore, this compound represents a valuable scaffold for further investigation and derivatization in drug discovery programs targeting these therapeutic areas. The logical relationship for its potential as a drug candidate is outlined below.
Caption: Rationale for potential biological activity.
An In-depth Technical Guide to Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound belonging to the benzo[b]thiophene class of molecules. This class is of significant interest to the medicinal chemistry community due to the broad spectrum of pharmacological activities exhibited by its derivatives, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound, based on available scientific literature. While specific biological data for this compound is limited, this document extrapolates potential activities from structurally related analogs to guide future research and drug development efforts.
Chemical Identity and Properties
This compound is identified by the CAS Number 13134-76-4 . Its chemical structure and key properties are summarized below.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 13134-76-4 | [1] |
| Molecular Formula | C₁₀H₈O₃S | [1] |
| Molecular Weight | 208.23 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | COC(=O)C1=C(O)C2=C(S1)C=CC=C2 | |
| Melting Point | 104 °C | [2] |
| Appearance | Solid |
Synthesis
A key method for the synthesis of this compound is through a nitro displacement reaction, as reported by James R. Beck in 1973.[2]
Experimental Protocol: Synthesis via Nitro Displacement[2]
This procedure involves the reaction of a substituted methyl o-nitrobenzoate with methyl thioglycolate in the presence of a base.
Materials:
-
Substituted methyl o-nitrobenzoate (30 mmol)
-
Methyl thioglycolate (4.0 mL)
-
Lithium hydroxide (2.5 g)
-
Dimethylformamide (DMF) (60 mL)
-
Ice bath
Procedure:
-
To a well-stirred, cold solution (ice bath) containing the substituted methyl o-nitrobenzoate and methyl thioglycolate in DMF, slowly add lithium hydroxide portionwise.
-
Stir the mixture. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified by crystallization.
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of the target compound.
Spectral Data
Table 2: Reference Spectral Data for Related Benzo[b]thiophene Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | IR (cm⁻¹) | Reference |
| Methyl benzo[b]thiophene-2-carboxylate | 7.97-8.02 (m, 2H), 7.32-7.47 (m, 2H), 3.83 (s, 3H) | 166.7, 132.6, 130.4, 129.5, 128.8, 128.1, 51.7 | 192 (M+) | Not specified | [3] |
| (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone | 12.01 (s, 1H), 8.37 (d, 2H), 7.98 (d, 1H), 7.62 (t, 1H), 7.49 (t, 1H) | 193.09, 164.22, 137.25, 134.21, 132.95, 131.34, 131.16, 130.75, 130.71, 130.31, 128.30, 127.18, 123.96 | 299.03 (M+) for nitro-derivative | Not specified | [4] |
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been published, the benzo[b]thiophene scaffold is a well-established pharmacophore with a wide range of biological activities.
Antimicrobial Activity
Derivatives of benzo[b]thiophene have demonstrated significant potential as antimicrobial agents. For instance, a series of benzo[b]thiophene acylhydrazones were synthesized and showed activity against multidrug-resistant Staphylococcus aureus (MRSA).[5] This suggests that this compound could serve as a valuable starting point for the development of novel antibacterial agents.
Anticancer Activity
The benzo[b]thiophene core is also present in numerous compounds with anticancer properties. A recent study highlighted that benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives can act as anticancer agents by targeting the RhoA/ROCK signaling pathway.[6][7] This pathway is crucial for cellular processes that, when dysregulated, can promote tumor growth and metastasis.[6][7]
Based on this, a hypothetical mechanism of action for a benzo[b]thiophene derivative as an anticancer agent targeting the RhoA/ROCK pathway is depicted below.
Caption: Hypothetical inhibition of the RhoA/ROCK pathway.
Conclusion and Future Directions
This compound is a readily synthesizable compound that belongs to a class of molecules with significant therapeutic potential. While direct biological data is currently lacking, the known antimicrobial and anticancer activities of its structural analogs strongly suggest that this compound warrants further investigation. Future research should focus on the comprehensive biological screening of this compound and its derivatives to elucidate their specific mechanisms of action and to explore their potential as lead compounds in drug discovery programs. The detailed synthesis protocol and compiled reference data in this guide provide a solid foundation for such endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Facile synthesis of substituted 2-aroylbenzo[ b ]thiophen-3-ols to form novel triazole hybrids using click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01146E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis and Characterization of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a reliable synthetic protocol and outlines the key analytical data for the structural elucidation and purity assessment of the title compound.
Core Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₈O₃S | [1][2] |
| Molecular Weight | 208.23 g/mol | [2] |
| Melting Point | 104 °C | |
| Appearance | White to off-white solid |
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction involving the displacement of a nitro group.[3] This approach offers high yields and a straightforward reaction pathway.
Reaction Scheme
The synthesis proceeds via the reaction of a methyl 2-halobenzoate (typically with a nitro or other electron-withdrawing group ortho to the halogen) with methyl thioglycolate in the presence of a suitable base. The subsequent intramolecular cyclization leads to the formation of the benzo[b]thiophene ring system.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
Methyl 2-nitrobenzoate
-
Methyl thioglycolate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of methyl 2-nitrobenzoate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl thioglycolate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data
The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
1H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.3 | Multiplet | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |
| ~3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| ~10.0 (broad) | Singlet | 1H | Hydroxyl proton (-OH) |
13C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carbonyl carbon (C=O) of the ester |
| ~150 | Carbon bearing the hydroxyl group (C-3) |
| ~140-120 | Aromatic carbons |
| ~115 | Carbon adjacent to the ester (C-2) |
| ~52 | Methyl carbon of the ester (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyl group) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl group) |
| ~1710 | Strong | C=O stretch (ester carbonyl) |
| ~1600, ~1450 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular ion) |
| 177 | [M - OCH₃]⁺ |
| 149 | [M - COOCH₃]⁺ |
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to characterization.
Caption: Overall workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the protocols as necessary for their specific laboratory conditions.
References
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of Benzo[b]thiophene
For Immediate Release
A comprehensive technical guide detailing the discovery and historical evolution of benzo[b]thiophene synthesis has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a deep dive into the core synthetic methodologies, from seminal early discoveries to modern catalytic strategies, complete with detailed experimental protocols and quantitative data to facilitate research and development.
Benzo[b]thiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole. This guide traces the journey of this important molecule from its initial discovery to the sophisticated synthetic routes available today.
From Coal Tar to Catalysis: A Historical Overview
The story of benzo[b]thiophene, also known historically as thianaphthene, begins with its discovery as a natural constituent of lignite tar. Early chemists isolated and identified this sulfur-containing heterocycle, paving the way for the development of synthetic routes to access this valuable core structure.
One of the earliest and most straightforward methods for the preparation of unsubstituted benzo[b]thiophene involved the high-temperature catalytic reaction of styrene with hydrogen sulfide. Pioneering work by Moore and Greensfelder in 1947, and subsequently by Hansch and Hawthorne in 1948 using ethylbenzene, laid the groundwork for industrial-scale synthesis. These early methods, while effective, often required harsh conditions.
Over the decades, a diverse arsenal of synthetic strategies has been developed, each with its own advantages and limitations. These classical methods, many of which are still in use today, include:
-
Oxidative Cyclization of o-Mercaptocinnamic Acids: A widely used method, particularly for the synthesis of benzo[b]thiophene-2-carboxylic acids.
-
Acid-Catalyzed Cyclization of 2-Phenylthioacetaldehyde Dialkyl Acetals: A valuable route for the preparation of 2-phenylbenzo[b]thiophenes.
-
Acid-Catalyzed Cyclization of Arylthiomethyl Ketones: Primarily utilized for the synthesis of 3-alkylbenzo[b]thiophenes.
-
Pyrolysis of Styryl Sulfoxides: A method reported by Ando in 1975, though often hampered by low yields and the need for extremely high temperatures.
The advent of modern organometallic chemistry has revolutionized the synthesis of benzo[b]thiophenes, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives. A notable example is the rhodium-catalyzed three-component reaction of arylboronic acids, alkynes, and elemental sulfur, which provides a highly regioselective route to substituted benzo[b]thiophenes.
Core Synthetic Methodologies: A Technical Deep Dive
This guide provides detailed experimental protocols and quantitative data for the key synthetic methods that have defined the field of benzo[b]thiophene chemistry.
Early Catalytic Syntheses
The initial forays into the synthesis of benzo[b]thiophene relied on high-temperature catalytic reactions of simple aromatic precursors with a sulfur source.
Table 1: Early Catalytic Syntheses of Benzo[b]thiophene
| Method | Precursor | Sulfur Source | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Moore & Greensfelder | Styrene | Hydrogen Sulfide | Alumina-supported metal oxides | 600-700 | Not specified | Moore, R. J., & Greensfelder, B. S. (1947). J. Am. Chem. Soc., 69(8), 2008. |
| Hansch & Hawthorne | Ethylbenzene | Hydrogen Sulfide | Alumina-supported metal oxides | 600-700 | Not specified | Hansch, C., & Hawthorne, F. (1948). J. Am. Chem. Soc., 70(7), 2495. |
This protocol is a generalized representation based on the available literature.
A mixture of styrene and hydrogen sulfide is passed over a heated catalyst bed. The catalyst typically consists of a mixture of metal oxides, such as chromium, molybdenum, and tungsten oxides, supported on activated alumina. The reaction is carried out at a temperature range of 600-700 °C. The effluent gas is cooled to condense the organic products, which are then purified by distillation to yield benzo[b]thiophene.
Classical Ring-Closing Strategies
A variety of classical intramolecular cyclization reactions have been instrumental in the synthesis of a wide range of benzo[b]thiophene derivatives.
Table 2: Classical Synthetic Methods for Benzo[b]thiophene Derivatives
| Method | Starting Material | Key Reagents | Product Type | Typical Yield (%) |
| Oxidative Cyclization | o-Mercaptocinnamic acid | Iodine, Base | Benzo[b]thiophene-2-carboxylic acid | Good to Excellent |
| Acid-Catalyzed Cyclization | 2-Phenylthioacetaldehyde dialkyl acetal | Polyphosphoric acid | 2-Phenylbenzo[b]thiophene | Moderate to Good |
| Acid-Catalyzed Cyclization | Arylthiomethyl ketone | Acid catalyst | 3-Alkylbenzo[b]thiophene | Moderate to Good |
| Pyrolysis of Styryl Sulfoxides | Styryl sulfoxide | Heat | Benzo[b]thiophene | Low |
This is a representative protocol.
To a solution of o-mercaptocinnamic acid in an aqueous solution of sodium carbonate, a solution of iodine in potassium iodide is added dropwise with stirring until a persistent iodine color is observed. The reaction mixture is then decolorized with a small amount of sodium thiosulfate. The precipitated product, benzo[b]thiophene-2-carboxylic acid, is collected by filtration, washed with water, and dried.
Caption: Oxidative cyclization of o-mercaptocinnamic acid.
This is a representative protocol based on established procedures.[1]
2-Phenylthioacetaldehyde dimethyl acetal is added to polyphosphoric acid at room temperature. The mixture is then heated to 80-100 °C and stirred for a specified time. After cooling, the reaction mixture is poured onto ice and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is purified by chromatography or crystallization to afford 2-phenylbenzo[b]thiophene.
Caption: Acid-catalyzed cyclization of a 2-phenylthioacetaldehyde acetal.
Modern Catalytic Approaches
The development of transition metal-catalyzed reactions has provided highly efficient and versatile methods for the synthesis of complex benzo[b]thiophenes.
Table 3: Modern Catalytic Synthesis of Benzo[b]thiophenes
| Method | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Features |
| Rh-catalyzed 3-component | Arylboronic acid | Alkyne | Elemental Sulfur | Rhodium complex | High regioselectivity, atom economy |
This is a representative protocol.
In a reaction vessel, an arylboronic acid, an alkyne, and elemental sulfur are combined in a suitable solvent. A rhodium catalyst, such as a rhodium(I) or rhodium(III) complex with an appropriate ligand, is added. The mixture is heated under an inert atmosphere for a specified time. After cooling, the reaction mixture is worked up by filtration and the solvent is removed. The crude product is then purified by column chromatography to yield the desired substituted benzo[b]thiophene.
Caption: Rhodium-catalyzed three-component synthesis workflow.
Conclusion
The synthesis of benzo[b]thiophene has evolved significantly from its origins in the analysis of coal tar derivatives to the sophisticated catalytic methods employed today. This journey reflects the broader advancements in synthetic organic chemistry. The methods detailed in this guide provide a robust toolkit for researchers in academia and industry, enabling the continued exploration of benzo[b]thiophene derivatives in the development of new medicines and functional materials. The presented protocols and data aim to serve as a valuable resource for the scientific community, fostering further innovation in this important area of heterocyclic chemistry.
References
natural occurrence of benzo[b]thiophene derivatives in plants or petroleum
An In-depth Technical Guide on the Natural Occurrence, Analysis, and Biological Significance of Benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of benzo[b]thiophene derivatives in both petroleum and plant sources. It details the analytical methodologies for their detection and quantification and explores the current understanding of their biological activities and associated molecular signaling pathways. This document is intended to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence of Benzo[b]thiophene Derivatives
Benzo[b]thiophene, an aromatic organic compound with the chemical formula C₈H₆S, and its derivatives are found in diverse natural matrices, ranging from crude oil and fossil fuels to certain plant species. While their presence in petroleum is well-documented, their occurrence in the plant kingdom is more sporadic but of growing interest due to their potential pharmacological activities.
In Petroleum
Benzo[b]thiophene and its alkylated derivatives are common constituents of petroleum and petroleum-related deposits such as lignite tar.[1][2] These organosulfur compounds, often referred to as thiaarenes, are significant in the petroleum industry primarily due to their detrimental effects. They contribute to environmental pollution through the formation of sulfur oxides upon combustion and can poison catalysts used in the refining process.[3] The genesis of these compounds in petroleum is believed to be a secondary process involving the chemical reaction of oil with sulfur or sulfur-containing species.[4] The concentration of benzo[b]thiophene derivatives can vary significantly depending on the crude oil's source and composition.
In Plants
The occurrence of benzo[b]thiophene derivatives in plants is less common than that of their simpler thiophene counterparts. While thiophenes are characteristic secondary metabolites of the Asteraceae family (e.g., in the genera Tagetes and Echinops), the presence of the fused benzene ring in benzo[b]thiophenes is more limited.[5] Notably, the parent benzo[b]thiophene has been identified in coffee beans.[6] Research has also pointed to the existence of benzofuran derivatives, structurally similar to benzothiophenes with an oxygen atom replacing the sulfur, in plants like Erythrina latissima, suggesting the biosynthetic potential for related sulfur-containing compounds in the plant kingdom.[1][7]
Quantitative Analysis of Benzo[b]thiophene Derivatives
The quantification of benzo[b]thiophene derivatives in complex matrices like petroleum and plant extracts requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Quantitative Data in Petroleum
The concentration of benzo[b]thiophene and its derivatives in petroleum products can range from micrograms per gram to percentage levels. The following table summarizes some reported concentrations.
| Sample Matrix | Compound | Concentration | Reference |
| Crude Oil | Thianaphthene (Benzo[b]thiophene) | > 0.0006% | [7] |
| Crude Oil | Benzo[b]thiophene | 0.95 - 4.31 µg/g | |
| Gasoline | Benzo[b]thiophene | 0.43 - 1.94 µg/g | |
| Diesel | Benzo[b]thiophene | 0.78 - 1.63 µg/g | |
| Kerosene | Benzo[b]thiophene | 1.55 - 2.09 µg/g |
Quantitative Data in Plants
Quantitative data on the concentration of benzo[b]thiophene derivatives in plants is scarce. However, data for related thiophene compounds in the Asteraceae family can provide an indication of the potential levels of these secondary metabolites.
| Plant Species | Compound | Plant Part | Concentration | Reference |
| Tagetes patula | α-Terthienyl | Roots | 590 ± 11.1 µg/g | |
| Tagetes patula | Terthiophene | Inflorescences | 0.021% |
Experimental Protocols
The accurate analysis of benzo[b]thiophene derivatives relies on robust extraction and analytical methodologies. The following sections detail typical protocols for their analysis in both petroleum and plant matrices.
Analysis in Petroleum
Extraction:
A common method for the extraction of dibenzothiophenes from petroleum feedstocks involves the use of a ruthenium complex in an aqueous solution. The process can be summarized as follows:
-
The petroleum feedstock is extracted with a solution of Ru(NH₃)₅(H₂O)²⁺ in a dimethylformamide (DMF)/water mixture.
-
The dibenzothiophene compounds coordinate to the ruthenium complex, forming Ru(NH₃)₅(DBT)²⁺, which partitions into the aqueous DMF phase.
-
The desulfurized hydrocarbon phase is separated.
-
The extractant phase is regenerated by treating the ruthenium complex solution with air, which releases the dibenzothiophene.
-
The released dibenzothiophene is then extracted into a pure hydrocarbon phase, such as hexanes.
-
The ruthenium complex is reduced back to its active form for reuse.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like benzo[b]thiophene derivatives in petroleum.
-
Instrumentation: A standard GC-MS system is used.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.6 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 80°C (hold for 2 min)
-
Ramp 1: 20°C/min to 140°C (hold for 1 min)
-
Ramp 2: 5°C/min to 315°C
-
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Mass Spectrometer: Operated in electron impact (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Analysis in Plants
Extraction:
Several methods can be used to extract thiophenes and their derivatives from plant material. Ultrasonic extraction is a common and efficient method.
-
Sample Preparation: The plant material (e.g., roots of Tagetes species) is dried and finely powdered.
-
Extraction: A known amount of the powdered plant material (e.g., 1-10 g) is suspended in a suitable solvent, such as 95% ethanol (e.g., 50 mL).
-
Ultrasonication: The mixture is subjected to ultrasonic extraction for a defined period (e.g., 2 hours).
-
Filtration: The extract is filtered through a syringe filter (e.g., 0.20 µm) to remove particulate matter.
-
Analysis: The filtered extract is then ready for HPLC or GC-MS analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile or thermally labile compounds that may be found in plant extracts.
-
Instrumentation: A standard HPLC system with a PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. An example gradient is:
-
0-60 min: 30% to 100% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the compounds of interest absorb strongly (e.g., 340 nm for some thiophenes).
-
Quantification: Compounds are identified and quantified by comparing their retention times and UV spectra with those of authentic standards.
Biological Activities and Signaling Pathways
While the presence of benzo[b]thiophene derivatives in petroleum is primarily of concern for industrial and environmental reasons, their discovery in plants has opened avenues for investigating their potential therapeutic applications. Many synthetic benzo[b]thiophene derivatives have been shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[8][9][10][11] The mechanisms of action for naturally occurring benzo[b]thiophenes are still under active investigation, but studies on closely related natural thiophenes provide valuable insights into their potential biological targets and signaling pathways.
α-Terthienyl: A Case Study in Thiophene Bioactivity
α-Terthienyl, a terthiophene found in the roots of plants from the Asteraceae family, is a well-studied example of a naturally occurring thiophene with potent biological activity. Its mechanisms of action often involve the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Mitochondrial Apoptosis Pathway Induced by α-Terthienyl:
α-Terthienyl has been shown to induce cell death through the mitochondrial apoptosis pathway, particularly in the presence of UV light, which enhances its photosensitizing properties.[3][12]
Caption: α-Terthienyl induces apoptosis via ROS-mediated mitochondrial dysfunction.
Inhibition of Protein Kinase C (PKC) by α-Terthienylmethanol:
A derivative of α-terthienyl, α-terthienylmethanol, also isolated from Tagetes minuta, has been found to inhibit angiogenesis by targeting protein kinase C (PKC) isozymes α and β2.[13] PKC is a key component of the VEGF signaling pathway, which is crucial for the formation of new blood vessels.
Caption: α-Terthienylmethanol inhibits angiogenesis by targeting PKC.
Inhibition of Androgen Receptor Signaling by α-Terthienyl:
Furthermore, α-terthienyl has been shown to inhibit the androgen receptor signaling pathway in prostate cancer cells.[6][14] It achieves this by reducing the expression of the androgen receptor and inhibiting the phosphorylation of Akt, a key downstream signaling molecule.
Caption: α-Terthienyl inhibits androgen receptor signaling.
Conclusion
Benzo[b]thiophene derivatives represent a fascinating class of compounds with a dual identity. In the realm of petroleum, they are undesirable components that necessitate removal, driving research into efficient extraction and analysis techniques. In contrast, their presence in the plant kingdom, though less pronounced, hints at a rich potential for the discovery of novel therapeutic agents. The detailed study of the biological mechanisms of naturally occurring thiophenes, such as α-terthienyl, provides a solid foundation for understanding the potential pharmacological activities of their benzo-fused counterparts. Further research into the natural occurrence, biosynthesis, and bioactivity of plant-derived benzo[b]thiophenes is warranted and holds significant promise for the development of new drugs.
References
- 1. Erythrinaline alkaloids and antimicrobial flavonoids from Erythrina latissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antigenotoxic prenylated flavonoids from stem bark of Erythrina latissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell death induced by α-terthienyl via reactive oxygen species-mediated mitochondrial dysfunction and oxidative stress in the midgut of Aedes aegypti larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. horizonepublishing.com [horizonepublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Isoflavones and Derivatives from Erythrina (Fabaceae): Structure Activity Perspective (Sar & Qsar) on Experimental and Mined Values Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemical screening and enzymatic and antioxidant activities of Erythrina suberosa (Roxb) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 [frontiersin.org]
- 14. α-Terthienyl induces prostate cancer cell death through inhibiting androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffolding of Drug Discovery: A Deep Dive into the Chemistry of Benzo[b]thiophenes
For researchers, scientists, and drug development professionals, the benzo[b]thiophene core represents a privileged scaffold in medicinal chemistry. Its versatile chemical nature and diverse pharmacological activities have led to its incorporation in a range of approved drugs and a vast library of compounds with therapeutic potential. This in-depth technical guide explores the core chemistry of benzo[b]thiophene, detailing its synthesis, reactivity, and applications in drug discovery, with a focus on quantitative data, experimental protocols, and the visualization of its engagement with key biological pathways.
Benzo[b]thiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring. This structural motif is present in pharmaceuticals such as the selective estrogen receptor modulator raloxifene , the 5-lipoxygenase inhibitor zileuton , and the antifungal agent sertaconazole .[1][2] The scaffold's planarity and the presence of a sulfur atom contribute to its ability to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1]
Synthesis of the Benzo[b]thiophene Core: A Summary of Key Strategies
The construction of the benzo[b]thiophene ring system can be achieved through a variety of synthetic methodologies, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A prevalent and versatile approach involves the palladium-catalyzed intramolecular cyclization of 2-alkynylthioanisoles. This method offers a high degree of functional group tolerance and allows for the synthesis of a wide array of substituted benzo[b]thiophenes.
Another significant strategy is the Gewald reaction , which is particularly useful for the synthesis of 2-aminobenzo[b]thiophenes. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
Classical methods, such as the acid-catalyzed cyclization of arylthioacetaldehydes or arylthioketones , remain relevant for the synthesis of specific derivatives. These reactions often proceed through an intramolecular electrophilic substitution mechanism.
Reactivity and Functionalization
The benzo[b]thiophene nucleus exhibits a distinct pattern of reactivity, allowing for selective functionalization at various positions. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than the benzene ring.
Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur at the C3 position. However, substitution at the C2 position can be achieved under certain conditions or with the use of directing groups.[3]
Metalation of the benzo[b]thiophene core, often using organolithium reagents, provides a powerful tool for introducing a wide range of substituents. Deprotonation preferentially occurs at the C2 position, creating a nucleophilic center that can react with various electrophiles.
Cross-coupling reactions , particularly those catalyzed by palladium, have become indispensable for the synthesis of highly functionalized benzo[b]thiophene derivatives. Suzuki, Stille, Sonogashira, and Heck couplings are commonly employed to form carbon-carbon and carbon-heteroatom bonds at specific positions on the scaffold.
Quantitative Data on Biological Activities
The following tables summarize the biological activities of representative benzo[b]thiophene derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiophene | HeLa, Jurkat | Submicromolar | Tubulin Polymerization Inhibitor | [4] |
| 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | 7.2 | Multi-kinase Inhibitor | [5] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2, Caco-2 | 67.04, 63.74 | Induction of Apoptosis | [6] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 | - | RhoA/ROCK Pathway Inhibitor | [7] |
Table 2: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| 5-hydroxybenzothiophene hydrazide (16b) | Clk4 | 11 | [5] |
| 5-hydroxybenzothiophene hydrazide (16b) | DRAK1 | 87 | [5] |
| 5-hydroxybenzothiophene hydrazide (16b) | Haspin | 125.7 | [5] |
| PF-3644022 | MK2 | 5 | [8] |
Table 3: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [9] |
| Tetrahydrobenzothiophene derivative (3b) | E. coli | - | [10] |
| Tetrahydrobenzothiophene derivative (3f) | E. coli | - | [10] |
Key Signaling Pathways and Experimental Workflows
The biological effects of benzo[b]thiophene derivatives are often attributed to their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key interactions and the experimental workflows used to study them.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of 2-Arylbenzo[b]thiophenes
Materials:
-
Substituted 2-iodothioanisole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-iodothioanisole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzo[b]thiophene.
In Vitro Tubulin Polymerization Inhibition Assay
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test benzo[b]thiophene compound
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test benzo[b]thiophene compound in DMSO.
-
On ice, prepare the tubulin reaction mixture to a final concentration of 3 mg/mL tubulin in general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.[11]
-
Add the test compound, positive control, or negative control to the wells of a pre-warmed (37 °C) 96-well plate.[12][13]
-
To initiate the polymerization reaction, add the ice-cold tubulin reaction mixture to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37 °C and begin recording the absorbance at 340 nm every minute for 60 minutes.[11][13]
-
Plot the absorbance values against time to generate polymerization curves. The inhibition of tubulin polymerization is determined by the decrease in the rate and extent of the absorbance increase compared to the negative control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Materials:
-
Test benzo[b]thiophene compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplate
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic)
-
Negative control (broth with inoculum)
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test benzo[b]thiophene compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the wells of a 96-well plate containing the broth medium.[14]
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.[14]
-
Include positive and negative control wells.
-
Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.[14]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Conclusion
The benzo[b]thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent biological activity provides a solid foundation for the development of potent and selective drugs. The combination of robust synthetic strategies, detailed biological evaluation, and a deepening understanding of the molecular pathways involved will undoubtedly lead to the emergence of new and improved benzo[b]thiophene-based therapies for a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. oiccpress.com [oiccpress.com]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The benzo[b]thiophene scaffold is present in a range of compounds with diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This document provides a detailed protocol for the synthesis of this compound, commencing from the readily available starting material, 2-mercaptobenzoic acid. The described synthetic route involves a two-step process: an initial S-alkylation followed by an intramolecular cyclization.
Synthesis Pathway
The synthesis proceeds through two key steps:
-
S-alkylation: 2-Mercaptobenzoic acid is reacted with methyl chloroacetate in the presence of a base to yield the intermediate, 2-(methoxycarbonylmethylthio)benzoic acid.
-
Intramolecular Cyclization: The intermediate undergoes a base-catalyzed intramolecular cyclization, likely proceeding via a Dieckmann-type condensation, to form the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 2-(methoxycarbonylmethylthio)benzoic acid
Materials:
-
2-Mercaptobenzoic acid
-
Methyl chloroacetate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptobenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture until the solid has completely dissolved.
-
To the resulting solution, add methyl chloroacetate (1.1 equivalents) dropwise at room temperature while stirring.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the cold reaction mixture by the slow addition of concentrated hydrochloric acid until the pH reaches 2-3. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(methoxycarbonylmethylthio)benzoic acid.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound
Materials:
-
2-(methoxycarbonylmethylthio)benzoic acid
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
To the flask, add anhydrous ethanol (if using sodium ethoxide) or anhydrous THF (if using sodium hydride).
-
Add sodium ethoxide (2.5 equivalents) or sodium hydride (2.5 equivalents, as a 60% dispersion in mineral oil) to the solvent and stir.
-
Add 2-(methoxycarbonylmethylthio)benzoic acid (1 equivalent) portion-wise to the basic solution. The reaction is exothermic, and gas evolution may be observed if using sodium hydride.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 13134-76-4 | [1] |
| Molecular Formula | C₁₀H₈O₃S | [1] |
| Molecular Weight | 208.23 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 104-105 °C | |
| ¹H NMR | Spectrum available |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Palladium-Catalyzed Synthesis of Benzo[b]thiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene and its derivatives are privileged heterocyclic scaffolds found in numerous pharmaceuticals, agrochemicals, and organic materials. The development of efficient and versatile synthetic methods to access these structures is of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the benzo[b]thiophene core, offering high efficiency, functional group tolerance, and opportunities for diversity-oriented synthesis.
This document provides detailed application notes and experimental protocols for three distinct palladium-catalyzed methods for the synthesis of benzo[b]thiophene derivatives:
-
Sonogashira Coupling of 2-Iodothiophenol with Terminal Alkynes followed by Intramolecular Cyclization. [1]
-
Direct C-H Arylation of Benzo[b]thiophenes with Aryl Chlorides using a Heterogeneous Catalyst. [2]
-
Oxidative C-H Functionalization and Intramolecular Arylthiolation. [3][4]
Sonogashira Coupling and Intramolecular Cyclization
This method provides a straightforward route to 2-substituted benzo[b]thiophenes starting from readily available 2-iodothiophenol and various terminal alkynes. The reaction proceeds via a palladium-catalyzed Sonogashira coupling, followed by an intramolecular cyclization.[1]
Application Notes
This protocol is advantageous due to its use of easily accessible starting materials and operational simplicity, providing moderate to good yields for a range of substrates. The method is suitable for the synthesis of various 2-aryl- and 2-alkyl-substituted benzo[b]thiophenes. The resulting products can be further functionalized, for example, by oxidation to the corresponding benzo[b]thiophene 1,1-dioxides, which are of interest for their potential applications as cannabinoid receptor ligands and fluorescent materials.[1]
Experimental Protocol
General Procedure for the Synthesis of 2-Substituted Benzo[b]thiophenes: [1]
-
To a sealed tube, add 2-iodothiophenol (1.0 mmol), the corresponding terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add triethylamine (3.0 mL) as the solvent and base.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using petroleum ether as the eluent to afford the desired 2-substituted benzo[b]thiophene.
Data Presentation
| Entry | Alkyne | Product | Yield (%)[1] |
| 1 | Phenylacetylene | 2-Phenylbenzo[b]thiophene | 85 |
| 2 | 4-Methylphenylacetylene | 2-(p-Tolyl)benzo[b]thiophene | 82 |
| 3 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)benzo[b]thiophene | 88 |
| 4 | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)benzo[b]thiophene | 75 |
| 5 | 1-Hexyne | 2-Butylbenzo[b]thiophene | 65 |
Experimental Workflow
Caption: Workflow for Sonogashira coupling and cyclization.
Direct C-H Arylation with a Heterogeneous Catalyst
This protocol describes a highly regioselective C3 C-H arylation of benzo[b]thiophenes with aryl chlorides. It utilizes a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl.[2]
Application Notes
A key advantage of this method is the use of a simple and recyclable heterogeneous palladium catalyst (Pd/C), which simplifies product purification and reduces costs. The reaction is operationally simple, insensitive to air and moisture, and provides valuable 3-arylbenzo[b]thiophenes with complete C3 selectivity, a reactivity pattern not commonly observed.[2] This approach avoids the need for pre-functionalized benzo[b]thiophenes, enhancing atom economy.
Experimental Protocol
General Procedure for the C3-Arylation of Benzo[b]thiophenes: [2]
-
To an oven-dried reaction vessel, add benzo[b]thiophene (0.5 mmol), aryl chloride (0.75 mmol), Pd/C (10 mol%), and CuCl (20 mol%).
-
Add K₂CO₃ (1.0 mmol) as the base and DMAc (N,N-dimethylacetamide, 1.0 mL) as the solvent.
-
Seal the vessel and heat the reaction mixture at 140 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Benzo[b]thiophene | Aryl Chloride | Product | Yield (%)[2] |
| 1 | Benzo[b]thiophene | Chlorobenzene | 3-Phenylbenzo[b]thiophene | 85 |
| 2 | Benzo[b]thiophene | 4-Chloroanisole | 3-(4-Methoxyphenyl)benzo[b]thiophene | 92 |
| 3 | Benzo[b]thiophene | 4-Chlorotoluene | 3-(p-Tolyl)benzo[b]thiophene | 88 |
| 4 | Benzo[b]thiophene | 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene | 71 |
| 5 | 2-Methylbenzo[b]thiophene | Chlorobenzene | 2-Methyl-3-phenylbenzo[b]thiophene | 78 |
Experimental Workflow
Caption: Workflow for direct C-H arylation.
Oxidative C-H Functionalization and Intramolecular Arylthiolation
This protocol offers a highly efficient, one-pot, two-step route to multisubstituted benzo[b]thiophenes. It involves the in-situ generation of enethiolate salts followed by a palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation.[3][4]
Application Notes
This diversity-oriented synthesis is compatible with a wide range of substituents on the aryl ring and at the 2- and 3-positions of the benzo[b]thiophene scaffold.[3] The one-pot nature of the process enhances its efficiency. In some cases, using oxygen as the reoxidant instead of cupric acetate can improve yields by minimizing side product formation.[3][4] The versatility of this method has been demonstrated in the synthesis of precursors to biologically active molecules like raloxifene and tubulin polymerization inhibitors.[3]
Experimental Protocol
General One-Pot Procedure: [3][4]
Step 1: In-situ generation of enethiolate salt
-
To a solution of an appropriate arylacetonitrile (1.0 mmol) in dry DMF (3.0 mL), add NaH (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding dithioate (1.1 mmol) and continue stirring at room temperature for 2-3 hours.
Step 2: Intramolecular C-H functionalization-arylthiolation
-
To the reaction mixture containing the in-situ generated enethiolate, add Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 mmol), and TBAB (tetrabutylammonium bromide, 1.0 mmol).
-
Heat the reaction mixture at 110 °C for 4-6 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
| Entry | Arylacetonitrile | Dithioate | Product | Yield (%)[3] |
| 1 | Phenylacetonitrile | Methyl dithiobenzoate | 3-Amino-2-phenylbenzo[b]thiophene | 85 |
| 2 | 4-Methoxyphenylacetonitrile | Methyl dithiobenzoate | 3-Amino-6-methoxy-2-phenylbenzo[b]thiophene | 82 |
| 3 | Phenylacetonitrile | Methyl 4-chlorodithiobenzoate | 3-Amino-2-(4-chlorophenyl)benzo[b]thiophene | 78 |
| 4 | Deoxybenzoin | Methyl dithiobenzoate | 2,3-Diphenylbenzo[b]thiophene | 75 |
| 5 | Phenylacetonitrile | n-Butyldithioate | 3-Amino-2-propylbenzo[b]thiophene | 60 |
Signaling Pathway/Logical Relationship Diagram
Caption: One-pot synthesis of multisubstituted benzo[b]thiophenes.
References
- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Applications of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, as a key derivative, represents a versatile starting point for the synthesis of novel therapeutic agents. The inherent reactivity of the hydroxyl and ester functionalities allows for extensive chemical modifications, enabling the exploration of diverse chemical spaces and the optimization of pharmacological properties. This document outlines the prominent applications of this scaffold in medicinal chemistry, supported by quantitative data from closely related analogs, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
The benzo[b]thiophene core is a common feature in numerous anticancer agents, attributed to its ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis. Derivatives of the 3-hydroxybenzo[b]thiophene-2-carboxylate scaffold have shown promise in this area, particularly as inhibitors of key signaling pathways.
Inhibition of the RhoA/ROCK Pathway
Recent studies have highlighted the potential of benzo[b]thiophene derivatives as inhibitors of the RhoA/ROCK signaling pathway, which plays a critical role in cell migration, invasion, and proliferation. Aberrant activation of this pathway is implicated in the progression of various cancers.
A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines.[1] Notably, compound b19 demonstrated significant inhibitory effects on the proliferation, migration, and invasion of MDA-MB-231 cells.[1]
Table 1: Anti-proliferative Activity of Benzo[b]thiophene Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| b19 | MDA-MB-231 | 1.89 | [1] |
| b19 | MCF-7 | 3.24 | [1] |
| 2b | Hep3B | 5.46 | [2] |
| 2d | Hep3B | 8.85 | [2] |
| 2e | Hep3B | 12.58 | [2] |
| 7c | Generic | < 100 | [3] |
| 9c | Generic | < 100 | [3] |
| 11d | Generic | < 100 | [3] |
Note: The compounds listed are derivatives of the broader benzo[b]thiophene class and are presented to illustrate the potential of the scaffold.
Caption: RhoA/ROCK Signaling Pathway Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized benzo[b]thiophene derivatives on cancer cell lines.
Materials:
-
Synthesized benzo[b]thiophene compounds
-
Cancer cell line (e.g., MDA-MB-231)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene compounds in DMEM. After 24 hours of cell incubation, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Kinase Inhibition
The benzo[b]thiophene scaffold is considered a "privileged structure" for the design of kinase inhibitors due to its ability to fit into the ATP-binding pocket of various kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
Targeting Pim, MK2, and LIMK1 Kinases
Derivatives of 2-aminobenzo[b]thiophene-3-carbonitrile, which can be synthesized from nitro precursors, have been utilized to create inhibitors for several kinases, including Pim, MK2, and LIMK1.[4]
Table 2: Kinase Inhibitory Activity of Thiophene Carboxamide Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| Thiophene Carboxamide Analog 1 | JAK2 | < 0.1 | [5] |
| Thiophene Carboxamide Analog 2 | JAK2 | 0.1 - 1.0 | [5] |
| 5-hydroxybenzo[b]thiophene-2-carboxamide Analog | Multiple Kinases | Not specified | [6] |
| Tetrahydrobenzo[b]thiophene-3-carbohydrazide Analog | Pim-1 | Not specified |
Note: The data presented is for structurally related thiophene and benzo[b]thiophene derivatives to highlight the potential of the scaffold as a kinase inhibitor core.
Caption: Kinase Inhibitor Discovery Workflow.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized benzo[b]thiophene compounds
-
Recombinant active kinase (e.g., Pim-1, JAK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and test compound in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.
-
Signal Measurement: Read the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity
The benzo[b]thiophene scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.
Activity against Bacteria and Fungi
Various derivatives of benzo[b]thiophene have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.
Table 3: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-chlorobenzo[b]thiophene analog | S. aureus | 16 | [8] |
| 3-bromobenzo[b]thiophene analog | S. aureus | 16 | [8] |
| Benzo[b]thiophene analog | E. coli | 8 - 64 (with PMB) | [7] |
| Benzo[b]thiophene analog | C. albicans | 32 - 64 | [7] |
| Tetrahydrobenzothiophene 3b | Salmonella | 0.54 - 0.73 µM | [9] |
| Tetrahydrobenzothiophene 3k | Salmonella | 0.54 - 0.73 µM | [9] |
Note: MIC (Minimum Inhibitory Concentration). PMB (Polymyxin B). The compounds listed are derivatives of the broader benzo[b]thiophene class.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of synthesized compounds.
Materials:
-
Synthesized benzo[b]thiophene compounds
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Synthesis Protocol
The following is a general protocol for the synthesis of a this compound derivative, which can be adapted based on available starting materials and desired substitutions. A common route involves the reaction of a substituted 2-halobenzonitrile with methyl thioglycolate.
Materials:
-
Substituted 2-halobenzonitrile (e.g., 2-chloro-5-hydroxybenzonitrile)
-
Methyl thioglycolate
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., DMSO, DMF)
-
Microwave reactor (optional, can accelerate the reaction)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the substituted 2-halobenzonitrile (1.0 eq) and methyl thioglycolate (1.2 eq) in the chosen solvent.
-
Base Addition: Add the base (2.0 eq) to the mixture.
-
Reaction: Heat the mixture. If using a microwave reactor, heat to approximately 130°C for a specified time (e.g., 30-60 minutes).[10] For conventional heating, reflux the mixture for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate derivative. The amino group can then be converted to a hydroxyl group through diazotization followed by hydrolysis.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific compounds and experimental conditions. All experimental work should be conducted in a properly equipped laboratory with appropriate safety precautions. The biological data presented for analogs are for illustrative purposes to highlight the potential of the this compound scaffold.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. staff.najah.edu [staff.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 8. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Benzo[b]thiophene Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. While direct and extensive research on Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is limited, numerous structural analogs and related thiophene-based compounds have demonstrated potent cytotoxic and apoptotic effects across a range of cancer cell lines. These derivatives have been shown to modulate various cellular pathways implicated in cancer progression, including the RhoA/ROCK pathway and tubulin polymerization. This document provides a consolidated overview of the anticancer activities of benzo[b]thiophene derivatives, along with detailed protocols for their synthesis and biological evaluation.
Data Presentation: Anticancer Activity of Benzo[b]thiophene and Thiophene Derivatives
The following table summarizes the in vitro anticancer activity of various benzo[b]thiophene and thiophene derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | Compound b19 | MDA-MB-231 (Breast) | <2.5 (migration inhibition) | [1][2][3] |
| Tetrahydrobenzo[b]thiophene | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Not specified, but potent | [4] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Compound 4 | MCF-7 (Breast) | 23.2 | [5][6] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Compound 4 | HepG-2 (Liver) | >100 | [5][6] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Compound 24 | MCF-7 (Breast) | 49.9 | [5] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Compound 29 | MCF-7 (Breast) | 35.8 | [5] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Compound 30 | MCF-7 (Breast) | 41.2 | [5] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Compound 31 | MCF-7 (Breast) | 29.7 | [5] |
| Thiophene Carboxamide | Compound 2b | Hep3B (Liver) | 5.46 | [7] |
| Thiophene Carboxamide | Compound 2e | Hep3B (Liver) | 12.58 | [7] |
Experimental Protocols
I. General Synthesis of Benzo[b]thiophene Derivatives
A common method for the synthesis of substituted benzo[b]thiophenes involves the reaction of a substituted thiophenol with an α-halo-ester or α-halo-ketone followed by cyclization. For example, the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be achieved through a multicomponent reaction.[5]
Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reaction Setup: In a round-bottom flask, combine cyclohexanone, ethyl cyanoacetate, and elemental sulfur in a 1:1:1 molar ratio in ethanol.
-
Catalyst Addition: Add a catalytic amount of a secondary amine (e.g., morpholine or piperidine).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Purification: Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with cold water and recrystallize from ethanol to obtain the pure product.
II. In Vitro Anticancer Activity Assays
A. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[b]thiophene derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the compounds.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
C. Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: General experimental workflow for the evaluation of benzo[b]thiophene derivatives as anticancer agents.
Signaling Pathway: RhoA/ROCK Inhibition
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.[1][2][3]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Disruption of microtubule dynamics by tetrahydrobenzo[b]thiophene derivatives.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Substituted Benzo[b]thiophene-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of substituted benzo[b]thiophene-2-carboxylates and their derivatives. This document includes a summary of their activity, detailed experimental protocols for evaluation, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, substituted benzo[b]thiophene-2-carboxylates and related structures have emerged as a promising scaffold for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. This document outlines the current understanding of their antimicrobial potential and provides standardized methods for their evaluation.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of substituted benzo[b]thiophene-2-carboxylate derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for various benzo[b]thiophene derivatives against a range of bacterial and fungal strains, as reported in the scientific literature.
Table 1: Antibacterial Activity of Substituted Benzo[b]thiophene Derivatives
| Compound/Derivative | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 6-Chloro, 2-(pyridinylmethylene)carbohydrazide | Staphylococcus aureus | 4 | [1] |
| 2-Cyclohexyl-3-chlorobenzo[b]thiophene | 2-Cyclohexyl, 3-Chloro | Candida albicans | 512 | [2] |
| 2-(1-Cyclohexanol)-3-chlorobenzo[b]thiophene | 2-(1-Cyclohexanol), 3-Chloro | Bacillus cereus | 16 | [2] |
| 2-(1-Cyclohexanol)-3-bromobenzo[b]thiophene | 2-(1-Cyclohexanol), 3-Bromo | Staphylococcus aureus | 16 | [2] |
| 2-(Hydroxymethyl)-3-chlorobenzo[b]thiophene | 2-(Hydroxymethyl), 3-Chloro | Bacillus cereus | 128 | [2] |
| 2-(Hydroxymethyl)-3-chlorobenzo[b]thiophene | 2-(Hydroxymethyl), 3-Chloro | Candida albicans | 128 | [2] |
Table 2: Antifungal Activity of Substituted Benzo[b]thiophene Derivatives
| Compound/Derivative | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 2-Cyclohexyl-3-chlorobenzo[b]thiophene | 2-Cyclohexyl, 3-Chloro | Candida albicans | 512 | [2] |
| 2-(1-Cyclohexanol)-3-chlorobenzo[b]thiophene | 2-(1-Cyclohexanol), 3-Chloro | Candida albicans | 16 | [2] |
| 2-(1-Cyclohexanol)-3-bromobenzo[b]thiophene | 2-(1-Cyclohexanol), 3-Bromo | Candida albicans | 16 | [2] |
| Novel Benzo[b]thiophene Derivatives | Various | Candida species | 32 - 64 | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of a precursor to substituted benzo[b]thiophene-2-carboxylates and for the evaluation of antimicrobial activity.
Protocol 1: Synthesis of Ethyl 6-halogenobenzo[b]thiophene-2-carboxylate
This protocol describes a general method for the synthesis of halogen-substituted benzo[b]thiophene-2-carboxylate esters, which can serve as precursors for further derivatization.
Materials:
-
4-chloro-2-fluorobenzaldehyde (or other substituted 2-fluorobenzaldehydes)
-
Ethyl thioglycolate
-
Triethylamine
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Under a dry and inert atmosphere (e.g., nitrogen), dissolve 4-chloro-2-fluorobenzaldehyde (1 equivalent) in anhydrous DMSO.
-
Add ethyl thioglycolate (1.1 equivalents) and triethylamine (3 equivalents) to the solution.
-
Stir the reaction mixture at 80°C for 2 hours, then continue stirring at room temperature overnight.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired ethyl 6-halogenobenzo[b]thiophene-2-carboxylate.[4]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized benzo[b]thiophene-2-carboxylate derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound stock solutions in the wells of a 96-well plate containing the appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. For fungi, adjust the inoculum to a concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 3: Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative assay for determining the antimicrobial activity of a compound.
Materials:
-
Synthesized benzo[b]thiophene-2-carboxylate derivatives
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Plate Preparation: Prepare agar plates by pouring the sterile molten agar medium into Petri dishes and allowing it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Well Creation: Create wells in the agar using a sterile cork borer (typically 6 mm in diameter).
-
Compound Application: Add a specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a general workflow for the synthesis and antimicrobial evaluation of substituted benzo[b]thiophene-2-carboxylates.
Caption: General workflow for synthesis and antimicrobial evaluation.
Proposed Mechanism of Action
While the precise signaling pathways targeted by most benzo[b]thiophene-2-carboxylates are still under investigation, a plausible mechanism involves the disruption of the microbial cell membrane and potential inhibition of essential enzymes. The following diagram illustrates a conceptual model of this proposed mechanism.
Caption: Proposed antimicrobial mechanism of action.
Conclusion
Substituted benzo[b]thiophene-2-carboxylates represent a versatile and promising scaffold for the development of novel antimicrobial agents. The data presented in these notes highlight their potential activity against a range of pathogenic microbes. The provided protocols offer standardized methods for the synthesis and evaluation of new derivatives, facilitating further research and development in this area. Future studies should focus on elucidating the precise molecular targets and mechanisms of action to enable the rational design of more potent and selective antimicrobial compounds.
References
Application Notes and Protocols: Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a key heterocyclic scaffold that serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its unique structure, featuring a hydroxyl group, an ester, and a fused thiophene ring system, allows for diverse chemical modifications. This scaffold is particularly prominent in the development of kinase inhibitors, anticancer agents, and other therapeutic molecules.[1][2] The strategic functionalization at the 3-position (hydroxyl group), the 2-position (ester group), and the benzene ring enables the exploration of vast chemical space for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of the building block is provided below.
| Property | Value |
| CAS Number | 13134-76-4[3][4] |
| Molecular Formula | C₁₀H₈O₃S[3] |
| Molecular Weight | 208.23 g/mol [3] |
| Appearance | Off-white to yellow powder |
| Melting Point | 99-101 °C |
| Solubility | Soluble in DMF, DMSO, Chloroform, Ethyl Acetate |
Key Synthetic Transformations & Protocols
The reactivity of this compound allows for several key transformations, making it a valuable precursor in multi-step synthesis.
O-Alkylation and O-Acylation
The nucleophilic hydroxyl group at the 3-position is readily functionalized through alkylation or acylation, providing a common route to introduce diverse side chains and modulate compound properties.
Representative Reaction Scheme: O-Alkylation
Figure 1. General O-Alkylation Workflow.
Table 1: Examples of O-Alkylation Reactions
| Alkylating Agent (R-X) | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 94.7 | [5] |
| Propargyl bromide | K₂CO₃ | Acetone | >90 | N/A |
| Ethyl bromoacetate | K₂CO₃ | DMF | >95 | N/A |
Protocol: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate[5]
This protocol describes the alkylation of a similar hydroxybenzoate structure, illustrating a general method applicable to this compound.
-
Reaction Setup: To a solution of methyl 3-hydroxy-4-methoxybenzoate (1 equivalent) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Amidation of the Ester Group
The methyl ester at the 2-position can be converted to a variety of amides. This is a crucial step in the synthesis of many kinase inhibitors, where the amide moiety often forms key hydrogen bond interactions with the target protein.
Representative Reaction Scheme: Amidation
Figure 2. Two-step amidation process.
Table 2: Examples of Amide Synthesis from the Corresponding Carboxylic Acid
| Amine (R-NH₂) | Coupling Agent | Solvent | Yield (%) | Reference |
| Cyclopropyl amine | HATU | DMF | 44.5 | [6] |
| 4-Chloroaniline | HATU | DMF | 20.0 | [6] |
| 4-Aminophenol | HATU | DMF | 14.9 | [6] |
Protocol: Synthesis of N-cyclopropyl-5-hydroxybenzo[b]thiophene-2-carboxamide[6]
This protocol details the amidation of the corresponding carboxylic acid intermediate.
-
Acid Formation (Step 1): Hydrolyze this compound (1 eq.) using lithium hydroxide (LiOH, 2 eq.) in a mixture of THF/water at room temperature until the starting material is consumed (monitored by TLC). Acidify the mixture with 1N HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
-
Amide Coupling (Step 2): Dissolve the resulting carboxylic acid (1 eq.) in DMF. Add a coupling agent such as HATU (1.2 eq.) and a base like N,N-Diisopropylethylamine (DIPEA, 2 eq.).
-
Amine Addition: Stir the mixture for 10 minutes, then add the desired amine (e.g., cyclopropyl amine, 1.1 eq.).
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography (e.g., DCM/Methanol gradient) to yield the final amide.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The benzo[b]thiophene scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound have been used to synthesize inhibitors of various kinases, including Pim-1, c-Met, and PI3K.[1][7]
Synthetic Pathway to a Benzo[b]thiophene-based Kinase Inhibitor Scaffold
Figure 3. Multi-step synthesis of a kinase inhibitor precursor.
Many kinase inhibitors function by competing with ATP for binding to the kinase's active site. The benzo[b]thiophene core often serves as the "hinge-binding" motif, forming critical hydrogen bonds with the protein backbone.
Simplified Kinase Inhibition Signaling Pathway
Figure 4. Competitive inhibition of a kinase signaling pathway.
Conclusion
This compound is a high-value building block for synthetic and medicinal chemistry. Its accessible functional handles allow for the systematic and efficient construction of complex molecules, particularly for the development of targeted therapeutics like kinase inhibitors. The protocols and data presented here provide a foundational guide for researchers to utilize this versatile scaffold in their synthetic endeavors.
References
- 1. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Introduction
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for two robust analytical methods for the quantification of this compound in a biological matrix (e.g., plasma): High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This application note describes a validated HPLC-UV method for the determination of this compound. The method is suitable for the quantitative analysis of the compound in plasma samples, offering a balance of performance, accessibility, and cost-effectiveness.
1. Experimental Protocol
1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar and commercially available compound).
-
Vortex the sample for 30 seconds.
-
Add 1.5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.
1.2. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
2. Data Presentation
The following tables summarize the hypothetical quantitative data for the validation of this HPLC-UV method, demonstrating its suitability for the intended purpose.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 5.0 | 2.545 |
| 10.0 | 5.090 |
| 20.0 | 10.180 |
| Correlation Coefficient (r²) | 0.9995 |
| Linear Range | 0.1 - 20.0 µg/mL |
Table 2: Precision and Accuracy
| Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Intra-day | |||
| 0.3 | 0.29 | 96.7 | 4.5 |
| 8.0 | 8.15 | 101.9 | 2.1 |
| 16.0 | 15.88 | 99.3 | 1.8 |
| Inter-day | |||
| 0.3 | 0.31 | 103.3 | 5.2 |
| 8.0 | 7.91 | 98.9 | 3.5 |
| 16.0 | 16.21 | 101.3 | 2.7 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
3. Visualization
Caption: HPLC-UV Experimental Workflow.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This application note details a highly sensitive and selective LC-MS/MS method for the quantification of this compound in plasma. This method is ideal for applications requiring low detection limits, such as pharmacokinetic studies with low dosage forms.
1. Experimental Protocol
1.1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Place 200 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (a stable isotope-labeled version of the analyte is preferred).
-
Add 800 µL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing a suitable sorbent (e.g., C18 and PSA).
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.
1.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Analyte: [M+H]+ → fragment ion; IS: [M+H]+ → fragment ion (specific m/z values to be determined experimentally) |
2. Data Presentation
The following tables summarize the hypothetical quantitative data for the validation of this LC-MS/MS method.
Table 4: Linearity and Range
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.05 | 0.011 |
| 0.2 | 0.043 |
| 1.0 | 0.215 |
| 5.0 | 1.075 |
| 20.0 | 4.300 |
| 50.0 | 10.750 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 0.05 - 50.0 ng/mL |
Table 5: Precision and Accuracy
| Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Intra-day | |||
| 0.15 | 0.14 | 93.3 | 6.1 |
| 10.0 | 10.25 | 102.5 | 3.2 |
| 40.0 | 39.55 | 98.9 | 2.5 |
| Inter-day | |||
| 0.15 | 0.16 | 106.7 | 7.5 |
| 10.0 | 9.82 | 98.2 | 4.8 |
| 40.0 | 40.81 | 102.0 | 3.9 |
Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.015 |
| LOQ | 0.05 |
3. Visualization
Caption: LC-MS/MS Experimental Workflow.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including purity assessment, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds.[1] This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The described methodology is based on established protocols for related benzothiophene and thiophene derivatives and provides a robust starting point for method development and validation.[1][2][3]
Experimental Protocols
This section outlines the detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Formic acid (for mass spectrometry compatible methods) or Phosphoric acid
-
This compound reference standard
-
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
All mobile phase components should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (or wavelength of maximum absorbance) |
4. Sample Preparation
-
For drug substance analysis, dissolve the sample in acetonitrile to a known concentration within the calibration range.
-
For drug product analysis, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required to remove excipients and matrix components before dilution.[1]
Data Presentation
The following tables present hypothetical data for a typical analysis of this compound using the proposed HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.8% |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5 | 1.5 | 1.8 | 99.5 |
| 25 | 1.2 | 1.5 | 101.2 |
| 75 | 0.9 | 1.1 | 99.8 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
The proposed reverse-phase HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy in the presented hypothetical data. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to develop and validate an HPLC method for this specific compound. Further method validation in accordance with regulatory guidelines is recommended to ensure its suitability for specific applications.
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate. The derivatization of this hydroxyl group is a key synthetic step in modifying the physicochemical and pharmacological properties of this important heterocyclic scaffold, which is a common core structure in medicinal chemistry. The protocols described herein focus on two primary transformations: O-alkylation and O-acylation, providing researchers with foundational methods for generating analogues for structure-activity relationship (SAR) studies, developing prodrugs, and creating derivatives for further functionalization.
Introduction
This compound is a versatile bicyclic heteroaromatic compound. The presence of a hydroxyl group at the 3-position offers a convenient handle for synthetic modification. Derivatization of this group can significantly impact the molecule's polarity, lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are crucial in the fields of drug discovery and materials science. This guide presents generalized protocols for O-alkylation and O-acylation, adapted from literature procedures on analogous systems, to facilitate the synthesis of novel derivatives.
Derivatization Strategies
The primary strategies for derivatizing the hydroxyl group of this compound involve its conversion into an ether or an ester.
-
O-Alkylation: This involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent, typically an alkyl halide, in the presence of a base. This modification can be used to introduce a variety of alkyl and substituted alkyl groups.
-
O-Acylation: This process forms an ester by reacting the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base. Ester derivatives are frequently explored as potential prodrugs, which can be hydrolyzed in vivo to release the parent active molecule.
Experimental Protocols
Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
General O-Alkylation Protocol (e.g., O-Methylation)
This protocol is adapted from procedures for the O-alkylation of similar phenolic compounds.
Reaction Scheme:
Figure 1: General workflow for the O-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-methylated product.
General O-Acylation Protocol (e.g., O-Acetylation)
This protocol is adapted from general acylation procedures for phenolic hydroxyl groups.
Reaction Scheme:
Figure 2: General workflow for the O-acylation of this compound.
Materials:
-
This compound
-
Anhydrous pyridine
-
Acetic anhydride ((CH₃CO)₂O)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
To this solution, add acetic anhydride (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-acetylated product.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₀H₈O₃S | 208.23 | Off-white solid |
| Spectroscopic Data for this compound | |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| IR (cm⁻¹) | Data not available in the searched literature. |
| MS (m/z) | Data not available in the searched literature. |
| Representative Yields for Analogous Reactions | Reaction Type | Substrate | Reagents | Yield (%) |
| O-propargylation | 2-aroyl-benzo[b]thiophen-3-ol | Propargyl bromide, NaH | 45-50 | |
| O-acetylation | 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene | Acetic anhydride, Pyridine | High |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the derivatization processes.
Figure 3: Step-by-step experimental workflows for O-alkylation and O-acylation.
Conclusion
The protocols outlined in this document provide a solid foundation for the derivatization of the hydroxyl group in this compound. While the provided methods are based on well-established and analogous reactions, optimization of reaction conditions may be necessary to achieve optimal yields for different alkylating and acylating agents. The successful synthesis and characterization of these derivatives will enable further exploration of their biological and material properties.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on common synthetic routes such as the reaction of methyl thiosalicylate derivatives.
Q1: I am observing a low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily related to reaction conditions, reagent quality, and the presence of side reactions. Here is a systematic approach to troubleshoot low yields:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. However, be aware that excessive heat can lead to decomposition.
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Suboptimal Base and Solvent System: The choice of base and solvent is critical for this synthesis.
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Solution: An optimization of the base and solvent system can significantly impact the yield. A study on a similar synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and a bromomethyl ketone showed that triethylamine (TEA) in dimethylformamide (DMF) at room temperature provided the highest yield.[1] Different bases and solvents can be screened to find the optimal combination for your specific substrate.
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Moisture in the Reaction: The presence of water can lead to hydrolysis of the ester and other intermediates, reducing the yield of the desired product.
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Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
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Purity of Starting Materials: Impurities in the starting materials, such as methyl thiosalicylate derivatives or the coupling partner, can lead to the formation of side products and a lower yield of the target molecule.
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Solution: Use high-purity starting materials. If necessary, purify the starting materials by distillation or recrystallization before use.
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Q2: I am observing the formation of significant amounts of side products. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common issue. Identifying the side products can provide insight into the reaction mechanism and help in optimizing the conditions to favor the desired product.
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Hydrolysis of β-Keto Ester: In Dieckmann-type condensations, the β-keto ester product can be susceptible to hydrolysis and subsequent decarboxylation, especially in the presence of water and a strong base.[2]
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Solution: As mentioned previously, ensure anhydrous reaction conditions. Using a non-hydroxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also mitigate this issue.[2]
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Intermolecular Condensation: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to polymeric materials or dimers.
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Solution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular reaction pathway.
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Alternative Cyclization Pathways: Depending on the substituents on the aromatic ring, cyclization could potentially occur at different positions, leading to isomeric products.
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Solution: The regioselectivity is often dictated by the electronic and steric nature of the substituents. Careful selection of starting materials and reaction conditions may be necessary to favor the desired isomer.
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Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed to synthesize the benzo[b]thiophene core structure, which can be adapted for this compound. These include:
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Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester.[3] For the target molecule, this would typically involve a suitably substituted diester that can cyclize to form the thiophene ring fused to the benzene ring.
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Fiesselmann Thiophene Synthesis: This method involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives.[4][5]
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Nitro Displacement: A reported synthesis involves the reaction of an ortho-nitro-substituted benzene derivative with methyl thioglycolate, where the nitro group is displaced to form the thiophene ring.
Q2: How critical is the choice of base in the synthesis of this compound?
A2: The choice of base is highly critical. The base is required to deprotonate the active methylene group of the thioglycolate derivative, initiating the cascade of reactions. The strength and nature of the base can influence the reaction rate, yield, and the formation of side products. For instance, a strong, non-nucleophilic base is often preferred to avoid saponification of the ester group. The table below, adapted from a study on a similar benzothiophene synthesis, illustrates the impact of different bases on the product yield.[1]
Q3: What is the role of the solvent in this synthesis?
A3: The solvent plays a crucial role in solubilizing the reactants and intermediates, and it can also influence the reaction rate and pathway. Polar aprotic solvents like DMF and DMSO are often used as they can effectively dissolve the reactants and stabilize charged intermediates. The choice of solvent can significantly affect the yield, as demonstrated in the data table below.[1]
Data Presentation
The following table summarizes the effect of different bases, solvents, temperatures, and reaction times on the yield of a 2-aroylbenzo[b]thiophen-3-ol, which provides valuable insights for optimizing the synthesis of this compound.[1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOAc (2.2) | DMF | Room Temp. | 6-8 | Trace |
| 2 | NaOAc (2.2) | DMF | 100 | 24 | Trace |
| 3 | TEA (3.0) | DMF | Room Temp. | 3 | 85 |
| 4 | TEA (3.0) | DMF | 100 | 2 | 60 |
| 5 | TEA (3.0) | THF | Room Temp. | 6-8 | Trace |
| 6 | K₂CO₃ (2.2) | DMF | Room Temp. | 24 | 45 |
| 7 | K₂CO₃ (2.2) | DMF | 100 | 12 | 50 |
| 8 | Cs₂CO₃ (2.2) | DMF | Room Temp. | 24 | 55 |
| 9 | Pyridine (3.0) | DMF | Room Temp. | 4-6 | 65 |
| 10 | TEA (3.0) | DMSO | Room Temp. | 4-6 | 70 |
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Aroylbenzo[b]thiophen-3-ols (Adaptable for this compound) [1]
To a solution of the appropriate thiosalicylate derivative (1.0 equiv.) in anhydrous DMF, the corresponding α-halo ketone or a similar electrophile (1.1 equiv.) is added. The mixture is stirred at room temperature, and then triethylamine (3.0 equiv.) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours, or until TLC analysis indicates the consumption of the starting material. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for improving the yield of this compound.
References
- 1. Facile synthesis of substituted 2-aroylbenzo[ b ]thiophen-3-ols to form novel triazole hybrids using click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01146E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
common side reactions in the synthesis of benzo[b]thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzo[b]thiophenes. The following information is designed to help overcome common side reactions and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzo[b]thiophenes and what are their primary challenges?
A1: Common synthetic routes include Palladium-catalyzed cross-coupling reactions, Friedel-Crafts reactions, the Gewald synthesis, and electrophilic cyclization of o-alkynyl thioanisoles. Key challenges include controlling regioselectivity, avoiding the formation of byproducts, and ensuring high yields, particularly with deactivated starting materials.[1][2][3]
Q2: My Palladium-catalyzed synthesis is resulting in a low yield. What are the likely causes?
A2: Low yields in Palladium-catalyzed syntheses of benzo[b]thiophenes can stem from several factors, including suboptimal reaction conditions (catalyst loading, temperature, reaction time), catalyst deactivation, or the formation of side products such as maleic diester in carbonylative cyclizations.[1] A systematic optimization of reaction parameters is often necessary to improve yields.[4]
Q3: How can I improve the regioselectivity of Friedel-Crafts acylation on a benzo[b]thiophene core?
A3: Friedel-Crafts acylation of benzo[b]thiophenes is prone to poor regioselectivity.[3] Lowering the reaction temperature can favor the thermodynamically more stable product. The choice of Lewis acid and solvent can also significantly influence the ortho/para isomer ratio. Screening different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) and solvents (e.g., CS₂, nitrobenzene, dichloromethane) is recommended to find the optimal conditions for the desired regioselectivity.
Q4: In the Gewald synthesis of a tetrahydrobenzo[b]thiophene, my reaction is not proceeding. What should I investigate first?
A4: The critical first step of the Gewald reaction is the Knoevenagel condensation.[1] Failure at this stage will prevent the formation of the thiophene ring. Ensure that your ketone or aldehyde starting material is pure and that the chosen base (e.g., morpholine, piperidine, triethylamine) is appropriate for the reactivity of your substrates. The removal of water formed during this condensation can also be crucial.[5]
Q5: What are common methods for purifying crude benzo[b]thiophene products?
A5: Column chromatography is a widely used technique for separating the desired benzo[b]thiophene derivative from unreacted starting materials and byproducts.[4] The choice of the solvent system, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is critical for effective separation. For solid derivatives, recrystallization can be a highly effective method for achieving high purity.[4]
Troubleshooting Guides
Issue 1: Low Yield and Byproduct Formation in Palladium-Catalyzed Synthesis
This guide addresses common problems in Pd-catalyzed reactions, such as the carbonylative cyclization of 2-(methylthio)phenylacetylenes.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low to no product yield | Suboptimal Reaction Conditions | Systematically vary catalyst loading, reaction time, and pressure (in carbonylative cyclizations) to find the optimal parameters.[1] |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst. The choice of ligand can also affect catalyst stability and activity. | |
| Presence of significant byproducts | Formation of Maleic Diester (in carbonylative cyclization) | This is a known side product.[1] Optimizing the reaction conditions, such as catalyst loading and CO/Air pressure, can minimize its formation. |
| Homocoupling of Terminal Alkynes (Glaser coupling in Sonogashira reactions) | This is often catalyzed by the copper co-catalyst in the presence of oxygen. Thoroughly deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2] |
The following table summarizes the effect of varying reaction parameters on the product yield for the synthesis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate.
| Entry | Catalyst Loading (mol %) | Reaction Time (h) | CO/Air Pressure (atm) | Yield (%) |
| 1 | 5 | 12 | 1/1 | 45 |
| 2 | 10 | 12 | 1/1 | 62 |
| 3 | 10 | 24 | 1/1 | 75 |
| 4 | 10 | 24 | 2/1 | 85 |
| 5 | 10 | 24 | 1/2 | 55 |
Data is illustrative and based on general optimization principles for such reactions.
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To an oven-dried Schlenk tube, add the 2-(methylthio)phenylacetylene substrate (1.0 mmol), Pd catalyst (e.g., Pd(OAc)₂, 0.1 mmol, 10 mol%), and a magnetic stir bar.
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Evacuate and backfill the tube with CO and then with air to the desired pressure.
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Add the solvent (e.g., DMSO, 5 mL) via syringe.
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Heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, and dilute with a suitable organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Issue 2: Poor Regioselectivity in Friedel-Crafts Reactions
This guide addresses the common issue of obtaining a mixture of isomers during Friedel-Crafts alkylation or acylation of benzo[b]thiophenes.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Formation of multiple isomers | Poor Regioselectivity | Electrophilic substitution on the benzo[b]thiophene ring can occur at multiple positions. The 3-position is generally favored, but substitution at the 2-position and on the benzene ring can also occur.[6][7][8] |
| Modify Reaction Temperature: Lowering the temperature may increase selectivity by favoring the formation of the thermodynamically more stable isomer. | ||
| Screen Lewis Acids: The size and strength of the Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) can influence the regiochemical outcome. | ||
| Vary the Solvent: The polarity of the solvent can affect the stability of the intermediates and thus the product distribution. Test solvents like dichloromethane, carbon disulfide, or nitrobenzene. | ||
| Over-alkylation/acylation | Product is more reactive than starting material | The newly introduced alkyl or acyl group can activate the ring, leading to further substitution. |
| Use Stoichiometric Control: Use the acylating/alkylating agent as the limiting reagent. | ||
| Reverse Addition: Add the benzo[b]thiophene slowly to the mixture of the electrophile and Lewis acid to maintain a low concentration of the activated product. |
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In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, suspend the Lewis acid (e.g., AlCl₃, 1.2 equiv) in a dry solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C).
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Slowly add the acyl chloride (1.0 equiv) to the suspension while maintaining the temperature.
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After stirring for 15-30 minutes, add a solution of the benzo[b]thiophene (1.0 equiv) in the same dry solvent dropwise over a period of 30-60 minutes.
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Allow the reaction to stir at a low temperature, monitoring its progress by TLC.
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Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with the solvent.
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Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purify the product mixture by column chromatography or recrystallization to isolate the desired isomer.
Issue 3: Low Yield and Byproducts in Gewald Synthesis
This guide provides solutions for common issues encountered during the Gewald synthesis of 2-aminotetrahydrobenzo[b]thiophenes.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product yield | Inefficient Knoevenagel-Cope Condensation | This is the crucial first step.[1] Ensure the purity of the carbonyl compound and the active methylene nitrile. Screen different bases (e.g., morpholine, piperidine) as their choice is critical.[5] Consider removing water formed during the reaction using a Dean-Stark apparatus. |
| Poor Sulfur Solubility or Reactivity | Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility. Gently heating the reaction (40-60 °C) can increase sulfur's reactivity, but avoid excessive heat which can lead to side reactions.[5] | |
| Formation of impurities | Unreacted Starting Materials | If the reaction has not gone to completion, unreacted carbonyl and active methylene compounds will be present. Increase the reaction time or optimize the temperature.[5] |
| Presence of Knoevenagel-Cope Intermediate | This indicates that the sulfur addition and cyclization steps are slow. Ensure sufficient sulfur is used and that the reaction conditions (temperature, base) are adequate for cyclization.[5] | |
| Dimerization or Polymerization | Starting materials or the Knoevenagel intermediate can undergo self-condensation.[5] Adjust the reactant concentrations or the rate of reagent addition. | |
| Complex Polysulfide Intermediates | The reaction proceeds through various polysulfide intermediates.[4] Ensuring the reaction goes to completion is key to funneling these intermediates to the final product. |
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To a round-bottom flask, add the ketone (e.g., cyclohexanone, 1.0 equiv), the active methylene nitrile (e.g., malononitrile, 1.0 equiv), and elemental sulfur (1.1 equiv) in a suitable solvent (e.g., ethanol).
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Add the base (e.g., morpholine, 0.1-0.2 equiv) dropwise to the stirred mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 50 °C) and stir for several hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
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If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main purification challenges stem from the compound's inherent reactivity and the presence of structurally similar impurities. The 3-hydroxy group on the thiophene ring makes the molecule susceptible to oxidation and degradation, especially at elevated temperatures or under non-neutral pH conditions. Common impurities may include unreacted starting materials from the synthesis (e.g., Dieckmann condensation precursors), byproducts from side reactions such as hydrolysis and decarboxylation, and colored degradation products.
Q2: Which purification techniques are most effective for this compound?
A2: A combination of column chromatography and recrystallization is generally the most effective approach. Column chromatography is used for the initial separation of the target compound from major impurities, while recrystallization is employed as a final step to achieve high purity and obtain a crystalline solid.
Q3: How can I monitor the purity of my sample during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and assessing the purity of fractions. For more quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the typical storage conditions to prevent degradation of the purified compound?
A4: Due to its potential for oxidation and degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Storing it as a solid rather than in solution can also enhance its stability.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution(s) |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Try a lower boiling point solvent or a mixed solvent system. - Ensure the initial purity is reasonably high before recrystallization. - Allow the solution to cool more slowly to encourage crystal lattice formation. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent at low temperatures. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Formation of colored crystals | Presence of colored impurities or degradation of the product during heating. | - Treat the hot solution with a small amount of activated charcoal to adsorb colored impurities before filtration. Note: Avoid using charcoal with phenolic compounds as it can sometimes form colored complexes.[1] - Minimize the time the solution is kept at high temperatures. - Perform the recrystallization under an inert atmosphere. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution for a longer period and at a lower temperature to maximize precipitation. - Use a second, "anti-solvent" in which the compound is insoluble to induce further precipitation from the mother liquor. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution(s) |
| Poor separation of the target compound from impurities | The polarity of the eluent is too high or too low. | - Optimize the solvent system using TLC before running the column. A good starting point for benzo[b]thiophene derivatives is a mixture of petroleum ether and ethyl acetate.[2] - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Streaking or tailing of the compound on the column | The compound is interacting too strongly with the silica gel, possibly due to its acidic 3-hydroxy group. | - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the elution profile. - Consider using a different stationary phase, such as neutral or basic alumina, if the compound is sensitive to the acidic nature of silica gel. |
| Compound appears to be degrading on the column | The compound is unstable on the silica gel surface over long periods. | - Run the column as quickly as possible (flash chromatography) to minimize contact time. - Deactivate the silica gel by pre-treating it with a small amount of a weak base like triethylamine mixed in the eluent. |
| Colored bands forming and sticking to the column | Formation of degradation products due to oxidation on the silica surface. | - Ensure solvents are peroxide-free. - Pack the column and run the chromatography under an inert atmosphere if possible. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Stationary Phase: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).
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Packing the Column: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
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Elution: Begin elution with a low polarity solvent system (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity (e.g., to 4:1 or 2.5:1 petroleum ether:ethyl acetate) to elute the target compound.[2]
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. Good candidates for similar compounds include aqueous isopropanol or a mixture of ethyl acetate and heptane.[3][4] The ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In a flask, dissolve the partially purified compound in the minimum amount of the hot recrystallization solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Purity and Yield Data for Purification of a Related Compound (Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate)
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Recrystallization | Crude solid after aqueous workup | White crystalline powder | 72 | >95 (by NMR) | [3] |
Table 2: Analytical Characterization Data for a Related Compound (Methyl benzo[b]thiophene-2-carboxylate)
| Technique | Parameter | Observed Value | Reference |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Aromatic protons: 7.3-8.1 ppm (m), Methyl protons: ~3.9 ppm (s) | [1][5] |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | Carbonyl carbon: ~163 ppm, Aromatic carbons: 122-142 ppm, Methyl carbon: ~52 ppm | [1][5] |
| HPLC | Retention Time | Dependent on column and mobile phase. | [6] |
Note: The spectral data provided is for a closely related compound and serves as a reference. Actual values for this compound may vary.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship diagram for troubleshooting common purification issues.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzo[b]thiophene Formation
Welcome to the technical support center for the synthesis of benzo[b]thiophene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and to provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzo[b]thiophene core structure?
A1: The synthesis of benzo[b]thiophene derivatives can be achieved through several effective strategies, including:
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Cyclization Reactions: These are among the most prevalent methods and involve forming the thiophene ring onto a benzene precursor. This can be accomplished through various catalytic systems, including Lewis acid-catalyzed, halogen-catalyzed, transition metal-catalyzed, and base-catalyzed cyclizations.[1][2]
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Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently employed. For instance, palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl halides is a known method.[1][3] Another approach involves the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, catalyzed by copper iodide (CuI).[1][3] Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have also been developed.[4]
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Metal-Free Synthesis: To avoid potential metal contamination in final products, metal-free approaches have been developed.[1] These can include iodine-catalyzed cascade reactions of thiophenols with alkynes or utilizing benzothiophene S-oxides as precursors for C3-functionalization.[1][5]
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Multi-component Reactions: Domino protocols involving one-pot, multi-component reactions can provide rapid access to highly functionalized benzo[b]thiophenes.[1]
Q2: I am experiencing low yields in my palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative. How can I optimize the reaction conditions?
A2: Low yields in palladium-catalyzed cross-coupling reactions for benzo[b]thiophene synthesis are a common issue often stemming from a suboptimal selection of the catalyst, co-catalyst (oxidant), solvent, or temperature.[6] A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the choice of the palladium catalyst and copper salt as an oxidant significantly impacts the yield.[6]
Q3: My crude product is impure. What are the recommended purification methods for benzo[b]thiophene derivatives?
A3: Proper purification is critical for obtaining high-purity benzo[b]thiophene derivatives. The two most common and effective methods are column chromatography and recrystallization.[6]
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Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent, typically mixtures of hexane and ethyl acetate or hexane and diethyl ether, is crucial for successful separation.[6]
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Recrystallization: This technique is suitable when the desired product is a solid and its solubility differs significantly from the impurities in a given solvent.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Deactivated Substrate: The benzo[b]thiophene ring may be deactivated for certain electrophilic substitutions, especially when using starting materials with strong electron-withdrawing groups.[5][7] | Increase Catalyst Strength/Stoichiometry: In reactions like Friedel-Crafts acylation, increasing the strength or amount of the Lewis acid may be necessary.[7] Alternative Synthetic Route: Consider a multi-step synthesis, such as a metal-halogen exchange followed by reaction with an acetylating agent.[7] |
| Incorrect Reaction Conditions: The temperature, solvent, or reaction time may not be optimal.[1][7] | Systematic Optimization: Perform small-scale trial reactions to screen different solvents, temperatures, and reaction times.[7] Literature Review: Consult scientific literature for similar derivatizations on related benzothiophene isomers to identify suitable starting conditions.[7] |
| Low Reactivity of Starting Materials: Electron-deficient thiophenols can exhibit reduced nucleophilicity of the sulfur atom, slowing down the initial S-arylation or cyclization step.[5] | Optimize Catalyst System: The choice of catalyst, ligand, base, and solvent is critical to enhance the reaction rate and improve yields.[5] |
Problem 2: Formation of Multiple Products/Isomers
| Potential Cause | Suggested Solution |
| Poor Regioselectivity: Electrophilic substitution on the benzo[b]thiophene ring can occur at multiple positions.[7] | Directed Ortho-Metalation: If applicable, use a directing group to favor substitution at a specific position.[7] Alternative Isomer Synthesis: It may be more efficient to synthesize the desired isomer through a different route rather than attempting to separate a complex mixture.[7] |
| Side Reactions: The functional groups on the starting materials or the benzo[b]thiophene core itself can undergo unwanted side reactions under harsh conditions.[7] | Milder Reaction Conditions: Employ milder reagents and lower reaction temperatures. For example, use a milder Lewis acid or a non-acidic catalyst where possible.[7] |
Problem 3: Poor Yield in One-Pot Domino Synthesis
| Potential Cause | Suggested Solution |
| Incorrect Base/Catalyst: The choice and amount of the base or catalyst are critical for promoting the cascade of reactions.[1] | Screen Bases/Catalysts: Experiment with different bases or catalysts and vary their concentrations to find the optimal conditions for the multi-step reaction. |
| Suboptimal Solvent: The solvent plays a crucial role in solubilizing reactants and intermediates.[1] | Solvent Screening: Test a range of solvents with varying polarities to identify the one that best facilitates all steps of the domino reaction. |
| Purity of Reactants: Impurities in the starting materials can interfere with the reaction sequence.[1] | Purify Starting Materials: Ensure the purity of all starting materials before use. If necessary, purify them by distillation, recrystallization, or chromatography.[1] |
| Reaction Temperature and Time: The reaction may require specific temperature control and sufficient time for all steps in the domino sequence to complete.[1] | Optimize Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.[1] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from optimization studies for specific benzo[b]thiophene syntheses.
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [6]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[6]
Experimental Protocols
Protocol 1: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [6]
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[6]
Protocol 2: General Protocol for Column Chromatography Purification [6]
-
Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).[6]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.[6]
-
Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane).[6]
-
Collect and Analyze Fractions: Collect the eluate in separate fractions and monitor their composition using Thin Layer Chromatography (TLC).[6]
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.[6]
Visualizations
Caption: General experimental workflow for benzo[b]thiophene synthesis.
Caption: Troubleshooting logic for low-yield benzo[b]thiophene synthesis.
References
troubleshooting guide for the synthesis of substituted benzothiophenes
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of substituted benzothiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for constructing the benzothiophene core?
A1: The synthesis of the benzothiophene core can be achieved through several key strategies:
-
Cyclization Reactions: These are the most common methods, involving the formation of the thiophene ring onto a pre-existing benzene ring. This can be accomplished through various catalytic systems, including Lewis acid, halogen, transition metal, and base-catalyzed cyclizations.[1]
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently employed. For instance, palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl halides is a known method. Another approach involves the copper iodide (CuI)-catalyzed reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide.[1][2]
-
Metal-Free Synthesis: To circumvent potential metal contamination in the final products, metal-free methods have been developed. These include iodine-catalyzed cascade reactions of thiophenols with alkynes and the use of benzothiophene S-oxides for C3-functionalization.[1][3]
-
Multi-component Reactions: Domino protocols that involve one-pot, multi-component reactions offer a rapid and efficient route to highly functionalized benzothiophenes.[1]
Q2: I am experiencing very low yields in my benzothiophene synthesis. What are the common culprits?
A2: Low yields are a frequent issue and can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure all reactants and reagents are pure and, if necessary, dry. Impurities can deactivate catalysts, quench intermediates, or lead to unwanted side reactions.[4]
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. The reaction may require precise temperature control and sufficient time for completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][4]
-
Catalyst and Reagent Loading: In catalyzed reactions, the catalyst loading must be optimized. For reactions involving bases or other reagents, the stoichiometry should be carefully controlled, as insufficient or excess amounts can lead to incomplete reactions or the formation of byproducts.[4]
-
Atmosphere: Many catalytic reactions, particularly those involving palladium, are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
Below is a troubleshooting workflow for addressing low product yield:
Q3: How can I control the regioselectivity of substitution on the benzothiophene ring?
A3: Controlling regioselectivity, particularly C2 versus C3 substitution, is a critical aspect of benzothiophene synthesis. Key influencing factors include:
-
Directing Groups: The presence and nature of directing groups on the starting materials can dictate the position of incoming substituents.[1] For example, in directed ortho-metalation (DoM), a directing metalation group (DMG) can be used to achieve high regioselectivity. The O-carbamate group is a powerful DMG that can direct lithiation to a specific position.[4]
-
Reaction Mechanism: The underlying mechanism of the chosen synthetic route plays a crucial role. For instance, an interrupted Pummerer reaction of benzothiophene S-oxides allows for the highly regioselective delivery of coupling partners to the C3 position.[1]
-
Catalyst and Ligands: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the regiochemical outcome.[1]
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on the starting materials can favor one position over another.[1]
Q4: What are some common byproducts in benzothiophene synthesis and how can I minimize them?
A4: The formation of byproducts can complicate purification and reduce the yield of the desired product. Common byproducts include:
-
Regioisomers: As discussed above, mixtures of substituted isomers (e.g., 4-, 5-, or 6-substituted) can form. Careful optimization of reaction conditions and the use of directing groups can minimize the formation of unwanted isomers.[4]
-
Over-reaction Products: Di- or poly-substituted products can be formed, especially with an excess of the electrophile or prolonged reaction times.[4]
-
Homocoupling Products: In cross-coupling reactions like the Sonogashira coupling, homocoupling of terminal alkynes is a common side reaction. This can often be minimized by thoroughly deoxygenating the reaction mixture.[4]
-
Unreacted Starting Material: Incomplete reactions will result in the presence of starting materials in the final product mixture. Monitoring the reaction to completion is essential.[4]
Q5: What are the best methods for purifying substituted benzothiophenes, especially when dealing with isomeric mixtures?
A5: Purification of benzothiophene derivatives can be challenging. The following techniques are commonly used:
-
Column Chromatography: This is the most common method for purifying crude reaction mixtures. A systematic approach to solvent system selection is crucial for achieving good separation.[5]
-
Recrystallization: For solid products, recrystallization can be a highly effective method for obtaining high-purity material. A mixed solvent system, such as isopropyl alcohol and water, has been reported for the purification of benzothiophene.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, such as isomeric mixtures with very similar polarities, preparative HPLC with a C18 or phenyl-hexyl column can be an effective, albeit more resource-intensive, option.[7]
Data on Reaction Condition Optimization
The yield of substituted benzothiophenes is highly dependent on the reaction conditions. The following tables provide examples of how varying these conditions can impact the outcome of the synthesis.
Table 1: Optimization of Palladium-Catalyzed Carbonylative Cyclization [1]
| Entry | Catalyst (mol%) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | 1 | 24 | 45 |
| 2 | PdCl₂(PPh₃)₂ (5) | 1 | 24 | 62 |
| 3 | Pd(PPh₃)₄ (5) | 1 | 24 | 78 |
| 4 | Pd(PPh₃)₄ (10) | 1 | 12 | 85 |
| 5 | Pd(PPh₃)₄ (10) | 5 | 12 | 92 |
Table 2: Effect of Catalyst and Solvent in a Metal-Free Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Iodine | Toluene | 80 | 65 |
| 2 | Iodine | DMF | 80 | 78 |
| 3 | p-TsOH | Toluene | 110 | 55 |
| 4 | p-TsOH | Acetonitrile | 80 | 62 |
Key Experimental Protocols
1. General Procedure for Metal-Free C3 C-H Arylation of Benzothiophene S-oxides [1]
-
To a nitrogen-flushed, oven-dried reaction vessel, add benzothiophene S-oxide (0.2 mmol) and dichloromethane (CH₂Cl₂, 1 ml).
-
Cool the mixture to -40 °C and add trifluoroacetic anhydride (TFAA) (0.3 mmol).
-
After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).
-
Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).
-
Add p-toluenesulfonic acid (pTsOH) (0.4 mmol) and heat the mixture at 45 °C for 5 hours.
-
Quench the reaction with water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
2. General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization [8]
-
To a reaction tube, add 2-iodothiophenol (0.5 mmol), the corresponding alkyne (4 equiv.), Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA (1.1 equiv.).
-
Add DMF (2 mL) and purge the mixture with nitrogen.
-
Heat the reaction at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
3. General Procedure for Gewald Aminothiophene Synthesis [9]
-
To a solution of the ketone or aldehyde (1 mmol) and the active methylene nitrile (1 mmol) in DMF (5 mL), add elemental sulfur (1.2 mmol) and L-proline (10 mol%).
-
Stir the mixture at 60 °C for the appropriate time (monitored by TLC).
-
After completion of the reaction, pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene.
Signaling Pathways and Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzothiophene.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Technical Support Center: Preventing Byproduct Formation in Thiophene Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the cyclization of thiophenes.
Section 1: Troubleshooting the Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust method for preparing thiophenes from 1,4-dicarbonyl compounds. However, the formation of furan byproducts is a common challenge.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction is producing a significant amount of furan byproduct. How can I improve the selectivity for the thiophene product?
A1: Furan formation is a competing dehydration pathway catalyzed by sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[1][2] To favor thiophene synthesis, consider the following adjustments:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often milder and more selective than P₄S₁₀, leading to a higher yield of the desired thiophene.[1]
-
Temperature Control: Higher temperatures can promote the dehydration that leads to furan formation. It is crucial to maintain the lowest effective temperature for the reaction to proceed.[1]
-
Reaction Time: Monitor the reaction's progress closely using TLC or GC-MS. Extended reaction times, particularly at elevated temperatures, can increase the formation of furan byproducts.[1]
Q2: The reaction is sluggish and a large amount of starting material remains even after prolonged reaction time. What can I do to improve conversion?
A2: Low conversion can be addressed by several factors:
-
Reagent Activity: Ensure your sulfurizing agent (P₄S₁₀ or Lawesson's reagent) is fresh and has been stored under anhydrous conditions. These reagents can degrade with exposure to moisture, reducing their reactivity.[1]
-
Solvent Choice: Use a high-boiling, anhydrous, non-polar solvent like toluene or xylene to ensure the reaction can be heated sufficiently to drive it to completion.[1]
-
Temperature Increase: Cautiously and gradually increase the reaction temperature while monitoring for any increase in byproduct formation. Some less reactive substrates require more thermal energy.[1]
Q3: How should I handle the toxic hydrogen sulfide (H₂S) gas produced during the reaction?
A3: All steps of the Paal-Knorr synthesis must be performed in a well-ventilated fume hood.[2] It is highly recommended to use a scrubbing system, such as a bleach (sodium hypochlorite) bath, to neutralize the H₂S gas in the effluent from the reaction setup.[1]
Troubleshooting Summary: Paal-Knorr Synthesis
| Issue | Possible Cause | Recommended Solution | Rationale |
| High Furan Byproduct | Reaction temperature is too high. | Maintain the lowest effective temperature. | High temperatures favor the competing dehydration pathway.[1] |
| Phosphorus pentasulfide (P₄S₁₀) is used. | Switch to Lawesson's reagent. | Lawesson's reagent is a milder thionating agent, improving selectivity.[1] | |
| Prolonged reaction time. | Monitor reaction progress and stop once the starting material is consumed. | Minimizes time for side reactions to occur.[1] | |
| Low Conversion | Degraded sulfurizing agent. | Use a fresh, properly stored batch of P₄S₁₀ or Lawesson's reagent. | Moisture degrades these reagents, reducing their activity.[1] |
| Insufficient reaction temperature. | Gradually increase the temperature while monitoring the reaction. | Some substrates require higher temperatures for reasonable reaction rates.[1] | |
| Inappropriate solvent. | Use a high-boiling, anhydrous solvent such as toluene or xylene. | Allows for sufficient heating to drive the reaction to completion.[1] |
Diagram: Troubleshooting Furan Byproduct in Paal-Knorr Synthesis
Caption: Decision tree for minimizing furan byproducts.
Section 2: Troubleshooting the Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile multicomponent method for synthesizing 2-aminothiophenes.[4][5] Common issues include low yields and the formation of dimers or polymers.[6][7]
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction has a very low yield. What are the likely causes?
A1: Low yields in the Gewald synthesis can often be traced back to two key stages: the initial Knoevenagel-Cope condensation or the subsequent sulfur addition and cyclization.[7]
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Inefficient Condensation: The choice of base is critical. For less reactive ketones, you may need to screen stronger bases like piperidine or morpholine. The water produced during this step can also inhibit the reaction, so using a Dean-Stark apparatus can be beneficial.[6]
-
Poor Sulfur Reactivity: Elemental sulfur has poor solubility in some solvents. Using polar solvents like ethanol, methanol, or DMF can improve its solubility and reactivity. Gentle heating (40-60 °C) can also help, but excessive heat may promote side reactions.[6]
-
Steric Hindrance: For sterically hindered ketones, a two-step approach is often more effective. First, perform the Knoevenagel-Cope condensation and isolate the α,β-unsaturated nitrile intermediate. Then, react this intermediate with sulfur and base in a separate step.[6]
Q2: I am observing significant amounts of dimeric or polymeric byproducts. How can I prevent this?
A2: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired intramolecular cyclization.[7] To minimize this side reaction, you should adjust the reaction conditions to favor the cyclization pathway. This can be achieved by modifying the concentration of reactants, the rate of reagent addition, or changing the solvent.[6]
Q3: Can microwave irradiation improve the outcome of the Gewald reaction?
A3: Yes, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for the Gewald reaction, especially for substrates that are challenging or sterically hindered.[6]
Diagram: Workflow for Optimizing Gewald Synthesis
Caption: Optimization workflow for the Gewald synthesis.
Section 3: General Purification Strategies
Purifying thiophene derivatives can be challenging due to the presence of closely related byproducts or unreacted starting materials.[8]
Frequently Asked Questions (FAQs)
Q1: My thiophene derivative appears to be degrading on the silica gel column during chromatography. What can I do?
A1: Acid-sensitive thiophene derivatives can degrade on standard silica gel. To prevent this, you can deactivate the silica gel by adding 1-2% of a base, such as triethylamine, to the eluent. Alternatively, using a less acidic stationary phase like neutral alumina can be an effective solution.[8]
Q2: I am struggling to separate regioisomers of my substituted thiophene. What is the best chromatographic approach?
A2: Separating regioisomers is difficult due to their similar polarities.[8] To improve separation, consider the following:
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Solvent System Screening: Systematically test various solvent systems with TLC. A combination of a non-polar solvent (e.g., hexanes) with a slightly more polar one (e.g., toluene or dichloromethane) can provide the necessary selectivity.[8]
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which enhances separation efficiency.[8]
-
Gradient Elution: Employ a shallow and slow solvent gradient to maximize the resolution between the isomers.[8]
Q3: My thiophene product is a solid, but it is difficult to purify by column chromatography. What other methods can I use?
A3: For solid products, recrystallization is often the most effective purification method.[1][6] This technique can yield a highly pure crystalline product. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6]
Diagram: Purification Method Selection Guide
Caption: Logic for selecting an appropriate purification method.
Section 4: Experimental Protocols
Protocol 1: Conventional Heating Method for Paal-Knorr Thiophene Synthesis
This protocol describes a traditional approach for the Paal-Knorr synthesis, adapted to minimize byproduct formation.[1]
Materials:
-
Substituted 1,4-diketone (5 mmol)
-
Lawesson's Reagent (2.5 mmol, 0.5 equiv.)
-
Anhydrous Toluene or Xylene (50 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
TLC plates and appropriate eluent for monitoring
Procedure:
-
Set up the round-bottom flask under an inert atmosphere.
-
To the flask, add the 1,4-diketone and the anhydrous solvent.
-
Begin stirring and add Lawesson's reagent to the mixture in one portion.
-
Heat the reaction mixture to a gentle reflux (or the lowest temperature at which the reaction proceeds, as determined by preliminary experiments).
-
Monitor the reaction progress every 30-60 minutes by TLC, observing the consumption of the starting material.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove any insoluble inorganic byproducts.[1]
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely recognized and scalable approach is a two-step synthesis. The first step involves the nucleophilic substitution of methyl thiosalicylate with methyl chloroacetate to form the diester precursor, methyl 2-(2-methoxycarbonyl-phenylsulfanyl)-acetate. The second and key step is an intramolecular Dieckmann condensation of this diester, followed by acidic workup, to yield the final product.
Q2: What are the critical parameters to control during the Dieckmann condensation step?
A2: The critical parameters for a successful Dieckmann condensation on a large scale are:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base and lead to low yields. All solvents and reagents should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base and Solvent: A strong, non-nucleophilic base is essential. Sodium methoxide in a dry, aprotic solvent like toluene or THF is a common choice. The choice of solvent can influence enolate stability and potentially reduce side reactions.[1]
-
Temperature Control: The initial deprotonation and cyclization are typically performed at elevated temperatures to ensure a reasonable reaction rate. However, precise temperature control is crucial to minimize side reactions.
-
Rate of Addition: On a large scale, the addition of the diester to the base slurry (or vice-versa) should be controlled to manage the exotherm and prevent localized high concentrations that can promote intermolecular side reactions.
Q3: What are the potential side reactions during the Dieckmann condensation, and how can they be minimized?
A3: The primary side reaction is intermolecular condensation (dimerization) of the diester, which competes with the desired intramolecular cyclization.[1] To minimize this:
-
High Dilution: While not always practical on a large scale, running the reaction at a lower concentration can favor the intramolecular pathway.
-
Slow Addition: Adding the diester slowly to the base ensures that the concentration of the unreacted diester is kept low at any given time, thus reducing the likelihood of intermolecular reactions.
-
Efficient Stirring: Good agitation is critical on a large scale to ensure rapid mixing and prevent localized "hot spots" of high concentration.
Q4: What is the best method for purifying this compound at an industrial scale?
A4: At an industrial scale, purification is typically achieved through recrystallization rather than column chromatography, which is often not economically viable for large quantities. Suitable solvent systems for recrystallization need to be determined empirically but often involve a combination of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., heptane, hexane) to induce crystallization and remove impurities. The crude product can also be treated with activated carbon to remove colored impurities before recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of diester precursor | - Incomplete reaction. - Hydrolysis of the ester groups. - Ineffective phase transfer catalyst (if used). | - Ensure adequate reaction time and temperature. Monitor reaction progress by TLC or HPLC. - Use anhydrous reagents and solvents. - If using a phase transfer catalyst, ensure its activity and appropriate loading. |
| Step 2: Low or no yield of the final product in Dieckmann condensation | - Presence of moisture in reagents or solvent. - Base is not sufficiently strong or has degraded. - Reaction temperature is too low. | - Thoroughly dry all solvents and glassware. Handle hygroscopic base under an inert atmosphere. - Use a fresh, high-purity batch of sodium methoxide or another suitable strong base. - Ensure the reaction temperature is maintained at the optimal level (e.g., refluxing toluene). |
| Step 2: Formation of a significant amount of solid precipitate that is not the product | - This could be the sodium salt of the product which has precipitated. - In some solvent systems, the intermediate enolate salt may have limited solubility. | - This is often expected. The sodium salt of the product is typically insoluble in non-polar solvents like toluene. The product is obtained after the acidic workup which neutralizes the salt. |
| Step 2: Product is dark or contains colored impurities | - Air oxidation of the 3-hydroxy group. - Thermal decomposition at high temperatures. | - Maintain an inert atmosphere throughout the reaction and workup. - Avoid excessively high temperatures during the reaction and distillation (if any). - Treat the crude product with activated carbon before the final recrystallization. |
| Purification: Product fails to crystallize or oils out | - Presence of impurities that inhibit crystallization. - Incorrect solvent system for recrystallization. - Cooling the solution too quickly. | - Perform an additional workup step, such as a wash with a brine solution, to remove water-soluble impurities. - Screen for different recrystallization solvents. A solvent system where the product is soluble when hot and sparingly soluble when cold is ideal. - Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can also be beneficial. |
Experimental Protocols
Step 1: Synthesis of Methyl 2-(2-methoxycarbonyl-phenylsulfanyl)-acetate
Methodology:
-
To a multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add methyl thiosalicylate (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF (5-10 L/kg of methyl thiosalicylate).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl chloroacetate (1.1 eq) dropwise to the suspension over a period of 1-2 hours, maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diester. The crude product can be used directly in the next step or purified by vacuum distillation if necessary.
Step 2: Scale-Up Synthesis of this compound via Dieckmann Condensation
Methodology:
-
Charge a suitable reactor, purged with nitrogen, with sodium methoxide (2.0 eq) and anhydrous toluene (10-15 L/kg of diester).
-
Heat the stirred suspension to reflux.
-
Slowly add a solution of methyl 2-(2-methoxycarbonyl-phenylsulfanyl)-acetate (1.0 eq) in anhydrous toluene (3-5 L/kg of diester) to the refluxing suspension over 2-3 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by adding a cold (0-5 °C) solution of hydrochloric acid (3 M) until the pH is acidic (pH 2-3).
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Data Presentation
| Parameter | Step 1: Diester Formation | Step 2: Dieckmann Condensation |
| Key Reagents | Methyl thiosalicylate, Methyl chloroacetate, K₂CO₃ | Methyl 2-(2-methoxycarbonyl-phenylsulfanyl)-acetate, Sodium methoxide |
| Solvent | Acetone or DMF | Toluene |
| Temperature | Reflux | Reflux |
| Typical Reaction Time | 4-6 hours | 4-7 hours |
| Typical Yield | 85-95% | 70-85% |
| Scale | Multi-kilogram | Multi-kilogram |
Visualizations
Caption: Experimental workflow for the scale-up synthesis.
Caption: Logical workflow for the Dieckmann condensation step.
References
stability issues of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color over time. What could be the cause?
A1: A color change in your solution is a common indicator of chemical degradation. For compounds containing a hydroxybenzo[b]thiophene core, this can be due to oxidation or other degradation pathways. A related compound, 3-Hydroxy-2-formylbenzothiophene, has been observed to decompose and yield colored products such as thioindigo.[1][2] While your compound is a methyl ester and not a formyl derivative, similar oxidative dimerization or polymerization reactions of the hydroxythiophene moiety could be occurring, leading to colored impurities. It is recommended to store solutions protected from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon).
Q2: I am observing a decrease in the concentration of my compound over time in my analytical experiments (e.g., HPLC). What are the potential reasons?
A2: A decrease in the concentration of this compound suggests instability under your experimental conditions. Several factors could be at play:
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Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, to form the corresponding carboxylic acid.
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Oxidation: The electron-rich thiophene ring and the hydroxyl group can be prone to oxidation, especially if the solution is exposed to air or contains oxidizing agents.
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Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., glass or plastic). Using silanized glassware or polypropylene tubes may mitigate this.
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Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic and heterocyclic compounds.
To identify the cause, it is advisable to conduct forced degradation studies under various stress conditions (acid, base, oxidation, light, heat).
Q3: I see new, unexpected peaks appearing in my chromatograms. How can I identify these impurities?
A3: The appearance of new peaks is a strong indication of degradation. To identify these new compounds, the following steps are recommended:
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Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the impurities. This can provide the molecular weight of the degradation products.
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Forced Degradation Studies: By analyzing the degradation products formed under specific stress conditions (e.g., acidic hydrolysis), you can hypothesize the structure of the impurities. For instance, a new peak appearing under acidic or basic conditions is likely the carboxylic acid hydrolysis product.
-
NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its full chemical structure.
Q4: What are the recommended storage conditions for solutions of this compound?
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Temperature: Store solutions at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C.
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Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
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Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation and store in a tightly sealed container.
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Solvent: Use high-purity, anhydrous solvents. The choice of solvent can impact stability, and it may be necessary to evaluate stability in different solvents for your specific application. A study on a similar compound, 3-Hydroxy-2-formylbenzothiophene, noted that its decomposition was more rapid in organic solvents like dichloromethane or ethyl acetate compared to when stored as a crystal.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Solution turns yellow/brown | Oxidation of the hydroxythiophene moiety, potential formation of thioindigo-like structures. | 1. Prepare fresh solutions for immediate use. 2. Store stock solutions under an inert atmosphere (nitrogen or argon). 3. Protect solutions from light. 4. Analyze the colored solution by LC-MS to identify colored impurities. |
| Loss of parent compound peak area in HPLC | Hydrolysis of the methyl ester, oxidation, or adsorption. | 1. Check the pH of your solution; adjust if necessary to be closer to neutral. 2. Perform forced degradation under acidic and basic conditions to confirm hydrolysis. 3. Use an antioxidant (e.g., BHT) if oxidation is suspected. 4. Test different types of storage vials (e.g., polypropylene, silanized glass). |
| Appearance of a new peak with a shorter retention time (in reverse phase HPLC) | Formation of the more polar carboxylic acid via ester hydrolysis. | 1. Spike the sample with the suspected carboxylic acid standard if available. 2. Analyze the sample by LC-MS to confirm the mass of the new peak corresponds to the hydrolyzed product. 3. Avoid strongly acidic or basic conditions in your sample preparation and mobile phase. |
| Poor reproducibility of results | Ongoing degradation of the compound in solution. | 1. Prepare fresh solutions immediately before each experiment. 2. If using a stock solution, re-analyze its concentration before each use. 3. Evaluate the stability of the compound in the autosampler over the course of your analytical run. |
Quantitative Data Summary
As there is no publicly available quantitative stability data for this compound, the following table is provided as a template for researchers to summarize their own findings from stability studies.
| Condition | Solvent | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Products Observed (if any) |
| Acidic (e.g., 0.1 N HCl) | |||||||
| Basic (e.g., 0.1 N NaOH) | |||||||
| Oxidative (e.g., 3% H₂O₂) | |||||||
| Photolytic (UV/Vis light) | |||||||
| Thermal |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 N HCl before analysis.
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Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.
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Photostability: Expose the solution in a photostability chamber to a specific light exposure (e.g., according to ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
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Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).
-
-
Sample Analysis: At each time point, withdraw an aliquot, dilute to a suitable concentration, and analyze by a suitable analytical method, such as reverse-phase HPLC with UV and/or MS detection.
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
Protocol 2: HPLC Method for Stability Testing
This is a generic starting point for an HPLC method. The method will likely require optimization for your specific instrumentation and application.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 15 minutes).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV detector at a suitable wavelength (to be determined by UV-Vis spectroscopy, likely around 254 nm or the lambda max of the compound).
-
Injection Volume: 10 µL.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
Logical Troubleshooting for Compound Instability
Caption: A logical guide for troubleshooting stability issues.
References
optimizing catalyst loading for the synthesis of benzo[b]thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzo[b]thiophenes, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of benzo[b]thiophenes?
A1: Palladium-based catalysts are frequently employed for the synthesis of benzo[b]thiophenes, particularly in cross-coupling reactions. Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst.[1][2] Other transition metals like nickel, cobalt, and iron have been investigated but often result in lower yields.[1] Additionally, rhodium and iridium-based catalysts have been utilized for specific C-H activation and annulation reactions to construct benzo[b]thiophene-fused derivatives.[3][4] For certain syntheses, catalyst-free methods are also available.[5]
Q2: How does catalyst loading affect the yield of my benzo[b]thiophene synthesis?
A2: Catalyst loading is a critical parameter that can significantly impact the reaction yield. Insufficient catalyst may lead to incomplete conversion and low yields, while excessive catalyst can sometimes lead to the formation of side products or be economically inefficient. The optimal catalyst loading is specific to the reaction and needs to be determined empirically. For instance, in a Pd(II)-catalyzed Sonogashira type cross-coupling reaction, increasing the Pd(OAc)₂ loading from 10 mol% to 15 mol% improved the yield, but a further increase to 20 mol% and 25 mol% did not lead to better results.[1] In some cases, very low catalyst loadings of 0.5 mol% have been successfully used for C-3 arylation of benzo[b]thiophenes at slightly elevated temperatures.[6]
Q3: My palladium-catalyzed synthesis is giving a low yield. How can I optimize the catalyst loading?
A3: Low yields are a common issue and can often be addressed by systematically optimizing the reaction conditions. A logical workflow can help identify the optimal catalyst loading.
Start by establishing a baseline with a standard catalyst loading (e.g., 10 mol%). Then, systematically vary the loading in increments (e.g., 5 mol%, 15 mol%, 20 mol%) while keeping other parameters constant. Analyze the product yield for each loading to identify the optimal concentration. It is also crucial to consider optimizing other reaction parameters like temperature, solvent, and ligands, as they can have a synergistic effect.[1][2]
Troubleshooting Guide
Problem 1: Low or no product yield in a palladium-catalyzed cross-coupling reaction.
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst Loading | Systematically screen catalyst loading (e.g., from 5 mol% to 20 mol%) to find the optimal concentration.[1] In some cases, higher loadings may be necessary. |
| Inactive Catalyst | Ensure the catalyst is of high purity and has not been deactivated by improper storage or handling. Consider using a freshly opened bottle or a different batch. |
| Inappropriate Ligand or Additive | The choice of ligand and additives can be crucial. For example, the addition of TMEDA as a ligand and AgTFA as an additive was shown to significantly improve yields in a Sonogashira coupling for benzo[b]thiophene synthesis.[1] |
| Incorrect Reaction Temperature | Screen a range of temperatures. For instance, a study found 110 °C to be the optimal temperature for a specific Pd-catalyzed synthesis.[1] |
| Poor Solvent Choice | The solvent can greatly influence the reaction outcome. For a Pd-catalyzed C2 arylation of benzo[b]thiophene 1,1-dioxide, DMSO was found to be superior to DMF and Dioxane.[2] |
Problem 2: Poor regioselectivity between C2 and C3 functionalization.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Mixed Isomers | Modifying the catalytic system and reaction conditions can steer the selectivity. For direct C-H arylation, different catalysts can favor different positions. |
| Steric or Electronic Effects of Substrates | The substitution pattern on your starting materials can influence the site of functionalization. Consider if modifying protecting groups or other functionalities could direct the reaction to the desired position. |
Quantitative Data Summary
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [2]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. |
Table 2: Effect of Pd(OAc)₂ Loading on the Synthesis of 2-Substituted Benzo[b]thiophene [1]
| Entry | Catalyst Loading (mol %) | Yield (%) |
| 1 | 10 | 81 |
| 2 | 15 | 87 |
| 3 | 20 | 87 |
| 4 | 25 | 87 |
| Reaction conditions: 2-iodothiophenol (0.5 mmol), phenylacetylene (4 equiv.), Pd(OAc)₂, TMEDA (20 mol%), and AgTFA (1.1 equiv.) in DMF at 110 °C for 24 h. |
Experimental Protocols
Protocol 1: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [2]
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To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol, 10 mol %), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
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Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
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Heat the mixture at 100 °C for 20 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
Protocol 2: Synthesis of 2-Substituted Benzo[b]thiophene via Sonogashira Coupling [1]
-
To a reaction tube, add 2-iodothiophenol (0.5 mmol), phenylacetylene (2.0 mmol, 4 equiv.), Pd(OAc)₂ (0.075 mmol, 15 mol%), and AgTFA (0.55 mmol, 1.1 equiv.).
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Add N,N-dimethylformamide (DMF, 2 mL) and N,N,N′,N′-tetramethylethylenediamine (TMEDA, 0.1 mmol, 20 mol%).
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Seal the tube and heat the mixture at 110 °C for 24 hours under a nitrogen atmosphere.
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After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
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Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
References
- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparative study of the biological activity of benzo[b]thiophene isomers
A Comparative Guide to the Biological Activity of Benzo[b]thiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The biological profile of these compounds is significantly influenced by the nature and position of substituents on the benzo[b]thiophene ring system. This guide provides a comparative analysis of the biological activities of various benzo[b]thiophene isomers, focusing on anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data.
Overview of Biological Activities
The position of substituents on the benzo[b]thiophene core dictates the therapeutic potential of its derivatives. Generally, substitutions at the C2 and C3 positions of the thiophene ring have been extensively explored and shown to be critical for various biological activities.[1] While direct comparative studies on a comprehensive set of simple positional isomers are limited, structure-activity relationship (SAR) studies of different derivative series provide valuable insights into the influence of isomeric substitution.
Anticancer Activity
Benzo[b]thiophene derivatives have emerged as a promising class of anticancer agents, often acting as inhibitors of crucial cellular signaling pathways.[2] The substitution pattern on the benzo[b]thiophene ring is a key determinant of their cytotoxic potency.
For instance, in a series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives, the presence and position of a substituent at the C3 position significantly impacts their antiproliferative activity. The introduction of a methyl group at the C3 position generally leads to an increase in activity against various cancer cell lines when compared to the unsubstituted counterparts.[3][4] Furthermore, the placement of a methoxy group on the benzene ring of the benzo[b]thiophene moiety also modulates activity, with substitutions at the C4, C6, or C7 positions showing favorable outcomes.[4]
Another example highlighting the importance of isomeric structure is seen in benzothiophene acrylonitrile analogs. The E-isomer of 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile has demonstrated exceptionally potent growth inhibition against a panel of human cancer cell lines, with GI50 values in the nanomolar range.[5]
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound/Isomer Description | Cell Line | Activity Metric | Value | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate Cancer | GI50 | 21.2–50.0 nM | [5] |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most of NCI-60 panel | GI50 | < 10.0 nM | [5] |
| 2-(3,4,5-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | K562 (Leukemia) | GI50 | 0.23 µM | [3] |
| 2-(3,4,5-trimethoxybenzoyl)-4-methoxybenzo[b]thiophene (3-unsubstituted) | K562 (Leukemia) | GI50 | 0.43 µM | [3] |
| 2-(3,4,5-trimethoxybenzoyl)-3-methyl-7-methoxybenzo[b]thiophene | K562 (Leukemia) | GI50 | 0.18 µM | [3] |
| 2-(3,4,5-trimethoxybenzoyl)-7-methoxybenzo[b]thiophene (3-unsubstituted) | K562 (Leukemia) | GI50 | 0.32 µM | [3] |
Antimicrobial Activity
Derivatives of benzo[b]thiophene have shown considerable promise as antimicrobial agents.[6] The antimicrobial spectrum and potency are largely dependent on the substitution pattern on the heterocyclic thiophene ring.[1]
In a study of 3-halobenzo[b]thiophenes, the nature of the substituent at the C2 position was found to be crucial for antimicrobial activity. For example, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited significant activity against Gram-positive bacteria and yeast, with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL.[1] In contrast, derivatives with 2-tert-butyl, phenyl, or 4-methoxyphenyl substitutions showed no significant inhibitory activity.[1] This highlights the importance of the specific combination of substituents at different positions.
Furthermore, a series of benzo[b]thiophene acylhydrazones has been investigated for activity against multidrug-resistant Staphylococcus aureus (MRSA). One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a potent MIC of 4 µg/mL against MRSA strains.[7]
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound/Isomer Description | Microorganism | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [1] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | [1] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Candida albicans | 16 | [1] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | [1] |
| 2-(methyl alcohol)-3-chlorobenzo[b]thiophene | Bacillus cereus | 128 | [1] |
| 2-(methyl alcohol)-3-chlorobenzo[b]thiophene | Candida albicans | 128 | [1] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [7] |
Enzyme Inhibitory Activity
The benzo[b]thiophene scaffold has been utilized to develop potent inhibitors of various enzymes implicated in disease. The substitution pattern plays a critical role in the potency and selectivity of these inhibitors.
A notable example is the inhibition of cholinesterases (AChE and BChE), which are key targets in the management of Alzheimer's disease. In a comparative study of 2-phenylbenzothiophenes and 2-phenyl-3-acylbenzothiophenes, the introduction of a substituent at the C3 position was found to significantly enhance the inhibitory activity against BChE, while maintaining a similar level of activity against AChE.[8] This demonstrates a clear structure-activity relationship dependent on the substitution position.
Table 3: Enzyme Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound/Isomer Description | Enzyme | IC50 (µM) | Reference |
| 2-(4-aminophenyl)benzothiophene | BChE | > 50 | [8] |
| 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene | BChE | 24.35 | [8] |
| 2-(4-hydroxyphenyl)benzothiophene | BChE | > 50 | [8] |
| 2-(4-hydroxyphenyl)-3-(4-hydroxybenzoyl)benzothiophene | BChE | 31.97 | [8] |
Signaling Pathways and Experimental Workflows
The biological effects of benzo[b]thiophene isomers are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to assess their activity is crucial for understanding their mechanism of action.
References
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
validating the anticancer activity of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate derivatives
Unveiling Anticancer Potential: A Comparative Analysis of Benzo[b]thiophene Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Within this landscape, benzo[b]thiophene scaffolds have emerged as a promising area of investigation. This guide provides a comparative analysis of the anticancer activity of various derivatives of benzo[b]thiophene and related structures, offering insights supported by experimental data. While specific research on Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate derivatives is limited in the public domain, this guide draws upon available data for structurally related compounds to provide a valuable reference for anticancer drug discovery.
Comparative Anticancer Activity
The anticancer potential of several benzo[b]thiophene and thiophene derivatives has been evaluated against various cancer cell lines. The following tables summarize the cytotoxic activities, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or cell viability percentages.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) or % Cell Viability | Reference |
| Thiophene Carboxamides | MB-D2 | MCF-7 (Breast) | 38.93% ± 8.19 viability at 100 µM | [1] |
| MB-D2 | HT-29 (Colon) | 30.6% ± 18.4 viability at 100 µM | [1] | |
| MB-D4 | MCF-7 (Breast) | 53.98% ± 19.46 viability at 100 µM | [1] | |
| MB-D4 | HT-29 (Colon) | 69.28% ± 13.65 viability at 100 µM | [1] | |
| 2b | Hep3B (Liver) | 5.46 | [2] | |
| 2d | Hep3B (Liver) | 8.85 | [2] | |
| 2e | Hep3B (Liver) | 12.58 | [2] | |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | b19 | MDA-MB-231 (Breast) | Significantly inhibited proliferation, migration, and invasion | [3][4] |
| Halogenated Benzofuran Carboxylates | Compound 7 | A549 (Lung) | 6.3 ± 2.5 | [5] |
| Compound 7 | HepG2 (Liver) | 11 ± 3.2 | [5] | |
| Compound 8 | A549 (Lung) | 3.5 ± 0.6 | [5] | |
| Compound 8 | HepG2 (Liver) | 3.8 ± 0.5 | [5] | |
| Compound 8 | SW620 (Colon) | 10.8 ± 0.9 | [5] | |
| Tetrahydrobenzo[b]thiophene | NPs12a | LoVo (Colon) | 57.15 (µg/mL) | [6] |
| NPs12a | HCT-116 (Colon) | 60.35 (µg/mL) | [6] | |
| 3b | LoVo (Colon) | 81.50 (µg/mL) | [6] | |
| 3b | HCT-116 (Colon) | 71.00 (µg/mL) | [6] |
Note: The data presented is for a variety of thiophene and benzo[b]thiophene derivatives, not specifically for this compound derivatives, for which published anticancer activity data is scarce.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays
1. MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
2. Alamar Blue Assay: This assay uses the redox indicator resazurin to measure the metabolic activity of cells.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds.
-
Alamar Blue Addition: Alamar Blue solution is added to the cell culture and incubated. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence or Absorbance Reading: The fluorescence or absorbance is measured. The signal is proportional to the number of living cells.[1]
Apoptosis Assays
1. Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect apoptosis.
-
Cell Treatment: Cells are treated with the test compounds.
-
Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Analysis
1. Western Blotting: This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins involved in apoptosis or other signaling pathways), followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a detection reagent that reacts with the enzyme on the secondary antibody.
Visualizing the Mechanisms
To better understand the processes involved in the anticancer activity of these compounds, diagrams of a general experimental workflow and a key signaling pathway are provided below.
Caption: A generalized workflow for screening and evaluating the anticancer activity of novel compounds.
Some benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK signaling pathway, which is crucial in cell proliferation, migration, and invasion.[3][4]
Caption: Inhibition of the RhoA/ROCK pathway by a benzo[b]thiophene derivative.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthetic Routes of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its efficient synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of the primary synthetic routes to this valuable compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
Two main synthetic strategies have been identified for the preparation of this compound: the nitro displacement reaction and a route commencing from 2-mercaptobenzoic acid. The following table summarizes the key aspects of each approach.
| Parameter | Route 1: Nitro Displacement | Route 2: From 2-Mercaptobenzoic Acid |
| Starting Materials | Substituted methyl 2-nitrobenzoate, Methyl thioglycolate | 2-Mercaptobenzoic acid, Bromomethyl ketone |
| Key Transformation | Nucleophilic aromatic substitution (SNA r) of the nitro group | S-alkylation followed by intramolecular cyclization |
| Reported Yield | High (specific yields vary with substrate) | High for the formation of the 3-hydroxybenzo[b]thiophene core |
| Reaction Conditions | Basic conditions (e.g., sodium methoxide in methanol) | Basic conditions (e.g., triethylamine in DMF) |
| Number of Steps | Typically a one-pot reaction | Can be a one-pot reaction |
| Scalability | Potentially scalable | Potentially scalable |
| Substrate Scope | Dependent on the availability of substituted 2-nitrobenzoates | Broad scope for different aryl bromomethyl ketones, but requires subsequent modification for the target ester |
| Key Advantages | Direct formation of the target ester | Utilizes readily available starting materials |
| Key Disadvantages | Availability and synthesis of substituted 2-nitrobenzoates can be a limiting factor | The direct synthesis of the methyl ester is not explicitly reported; the primary products are 2-aroyl derivatives |
Experimental Protocols
Route 1: Synthesis via Nitro Displacement
This route, pioneered by James R. Beck, is the most direct method for preparing this compound.[1] It involves the reaction of a methyl 2-nitrobenzoate with methyl thioglycolate in the presence of a base.
General Procedure:
A solution of the appropriately substituted methyl 2-nitrobenzoate and a slight excess of methyl thioglycolate in a suitable solvent (e.g., methanol or dimethylformamide) is treated with a base, such as sodium methoxide. The reaction mixture is typically stirred at room temperature or with gentle heating until the starting material is consumed. The product is then isolated by quenching the reaction with water, followed by extraction and purification, usually by crystallization.
Detailed Experimental Protocol (Example):
To a solution of methyl 2-nitrobenzoate (1.0 eq) and methyl thioglycolate (1.2 eq) in anhydrous methanol, a solution of sodium methoxide in methanol (2.5 eq) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., methanol) to afford pure this compound.
Route 2: Synthesis from 2-Mercaptobenzoic Acid
This approach provides access to the 3-hydroxybenzo[b]thiophene core structure, although the direct synthesis of the target methyl ester has not been explicitly detailed in the reviewed literature. The primary products are 2-aroyl-3-hydroxybenzo[b]thiophenes.[2][3]
General Procedure:
2-Mercaptobenzoic acid is reacted with a substituted aryl bromomethyl ketone in the presence of a base, such as triethylamine, in a solvent like dimethylformamide (DMF). This one-pot reaction proceeds via S-alkylation followed by an intramolecular cyclization to yield the 2-aroyl-3-hydroxybenzo[b]thiophene.
Detailed Experimental Protocol (for 2-Aroyl Analogue):
To a solution of 2-mercaptobenzoic acid (1.0 eq) and a substituted aryl bromomethyl ketone (1.1 eq) in DMF, triethylamine (2.2 eq) is added, and the mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization. To obtain the target methyl ester, further synthetic transformations would be required, such as a Baeyer-Villiger oxidation of a 2-acetyl derivative followed by esterification, which adds to the overall step count.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.
Caption: Route 1: Nitro Displacement Pathway.
Caption: Route 2: From 2-Mercaptobenzoic Acid.
Conclusion
The synthesis of this compound is most directly achieved via the nitro displacement reaction, offering a concise route with high reported yields. While the pathway starting from 2-mercaptobenzoic acid is a viable alternative for constructing the core heterocyclic system, it requires further functional group manipulations to arrive at the target ester, making it a less direct approach. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific requirements of the research or development project. Researchers are encouraged to consult the primary literature for detailed optimization of reaction conditions for their specific substrates.
References
Comparative Analysis of Benzo[b]thiophene-2-carboxylate Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various benzo[b]thiophene-2-carboxylate analogs and related derivatives across different biological targets. The information presented is collated from multiple studies to offer an objective overview supported by experimental data, aiding in the rational design of novel therapeutic agents.
Data Presentation: Comparative Biological Activities
The biological activities of benzo[b]thiophene-2-carboxylate analogs are significantly influenced by the nature and position of substituents on the benzo[b]thiophene core and the group attached to the carboxylate function. The following tables summarize the quantitative data for antimicrobial, anticancer, and enzyme inhibitory activities.
Table 1: Antimicrobial Activity of Benzo[b]thiophene Analogs
| Compound ID | R (Substitution on Benzo[b]thiophene) | R' (Modification of Carboxylate) | Test Organism | MIC (µg/mL) | Reference |
| II.b | 6-Cl | -(C=O)NHN=CH-pyridin-2-yl | Staphylococcus aureus (MRSA) | 4 | [1] |
| I.l | H | -(C=O)NHN=CH-(4-NO₂-Ph) | Staphylococcus aureus | >64 | [1] |
| I.k | H | -(C=O)NHN=CH-(3-NO₂-Ph) | Staphylococcus aureus | 16 | [1] |
| I.d | H | -(C=O)NHN=CH-pyridin-3-yl | Staphylococcus aureus | 32 | [1] |
| I.h | H | -(C=O)NHN=CH-(4-OH-3-OMe-Ph) | Staphylococcus aureus | >64 | [1] |
| Analog 1 | 3-Halo | Varied | Staphylococcus aureus | 256-512 | [2] |
| Analog 2 | Varied | Varied | Candida albicans | 32-64 | [3] |
| Analog 3 | Varied | Varied | Escherichia coli (with PMB) | 8-64 | [3] |
SAR Insights for Antimicrobial Activity:
-
Modifications at the 2-position of the benzo[b]thiophene core are crucial for antimicrobial activity.
-
Acylhydrazone derivatives have shown promising activity against multidrug-resistant S. aureus.[1]
-
The presence of a chlorine atom at the 6-position and a pyridin-2-ylmethylene group in the acylhydrazone moiety (Compound II.b) significantly enhances antibacterial potency.[1]
-
For unsubstituted benzo[b]thiophene acylhydrazones, the position of the nitro group on the benzylidene ring influences activity, with the meta position being more favorable than the para position.[1]
-
Some derivatives exhibit antifungal activity against Candida species and antibacterial activity against Gram-negative bacteria when co-administered with a membrane permeabilizing agent.[3]
Table 2: Anticancer Activity of Benzo[b]thiophene Analogs
| Compound ID | R (Substitution on Benzo[b]thiophene) | R' (Modification at C2/C3) | Cell Line | Activity (GI₅₀/IC₅₀, nM) | Reference |
| 5 | H | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-diOMe-Ph)acrylonitrile | NCI-60 Panel (Avg.) | 10-90.9 | [4] |
| 6 | H | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-triOMe-Ph)acrylonitrile | NCI-60 Panel (Avg.) | 21.1-98.9 | [4] |
| 13 | H | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-triOMe-Ph)acrylonitrile | NCI-60 Panel (Avg.) | <10.0 - 39.1 | [4] |
| 2c | 3-Cl, 4-Me | 2-(4-NO₂-benzoyl) | HCT-116 (Colon) | 5.2 µM | [5] |
| 2a | 3-Cl, 4-Me | 2-(4-Cl-benzoyl) | MCF-7 (Breast) | 8.5 µM | [5] |
| b19 | 1,1-dioxide, 5-(1-Me-1H-pyrazol) | 3-(carboxamide) | MDA-MB-231 | Not specified | [6] |
SAR Insights for Anticancer Activity:
-
Benzo[b]thiophene acrylonitrile analogs resembling combretastatin show potent growth inhibition in a wide range of cancer cell lines.[4]
-
The E-isomer (Compound 13) of the acrylonitrile analog is significantly more potent than the Z-isomer (Compound 6).[4]
-
The number and position of methoxy groups on the phenyl ring of acrylonitrile analogs influence their activity.
-
For 2-aroyl-3-chlorobenzo[b]thiophenes, electron-withdrawing groups like nitro on the aroyl ring enhance cytotoxic activity.[5]
-
Oxidation of the sulfur atom to sulfone (1,1-dioxide) and specific substitutions at the 3 and 5-positions can lead to potent inhibitors of the RhoA/ROCK pathway, affecting cell proliferation and invasion.[6]
Table 3: Enzyme and Receptor Inhibition by Benzo[b]thiophene Analogs
| Compound ID | Target | R (Substitution on Benzo[b]thiophene) | R' (Modification of Carboxylate) | Activity (IC₅₀) | Reference |
| BT2 | BDK | 3,6-dichloro | -COOH | 3.19 µM | [7][8][9] |
| BT2F | BDK | 3-chloro, 6-fluoro | -COOH | Not specified | [8][9] |
| 7f | Urotensin-II Receptor | 5-cyano | -CONH-R'' | 25 nM | [10] |
| 10i | Neurokinin-2 Receptor | 6-methyl | -CONH-R''' | Subnanomolar | [11] |
SAR Insights for Enzyme and Receptor Inhibition:
-
Dichlorination of the benzo[b]thiophene ring at positions 3 and 6 is key for potent allosteric inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK).[7][8][9]
-
The free carboxylic acid at the 2-position is important for BDK inhibitory activity.
-
For urotensin-II receptor antagonists, a cyano group at the 5-position of the benzo[b]thiophene-2-carboxamide core leads to high potency.[10]
-
A methyl group at the 6-position, combined with a specific amide substituent at the 2-position, results in a highly potent neurokinin-2 receptor antagonist.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (or other suitable broth for the test organism).
-
Microorganism: A standardized inoculum of the test bacteria (e.g., adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).
-
Compound: A stock solution of the benzo[b]thiophene analog, typically in dimethyl sulfoxide (DMSO).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes.
2. Procedure: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (at 2x the highest desired test concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions. d. Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension. e. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). f. Incubate the plate at 37°C for 16-20 hours.
3. Data Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anticancer Activity Screening: NCI-60 Human Tumor Cell Line Screen
This protocol outlines the general procedure used by the National Cancer Institute for screening compounds against a panel of 60 human cancer cell lines.
1. Cell Plating:
-
The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Plates are incubated for 24 hours prior to the addition of the test compounds.
2. Compound Addition:
-
Test compounds are typically solubilized in DMSO.
-
Compounds are added to the plates at five different concentrations (usually 10-fold dilutions, e.g., 10⁻⁴ to 10⁻⁸ M).
3. Incubation and Staining:
-
The plates are incubated for an additional 48 hours.
-
After incubation, the cells are fixed in situ with trichloroacetic acid (TCA).
-
The fixed cells are stained with sulforhodamine B (SRB), a protein-binding dye.
-
Unbound dye is washed away, and the bound dye is solubilized with a Tris base solution.
4. Data Analysis:
-
The absorbance is read on an automated plate reader.
-
The results are expressed as the percentage of growth inhibition.
-
Three dose-response parameters are calculated for each compound:
-
GI₅₀: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC₅₀: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning (lethal concentration).
-
Enzyme Inhibition Assay: Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
This is a general protocol for a biochemical assay to determine the inhibitory activity of compounds against BDK.
1. Reagents and Materials:
-
Recombinant human BDK enzyme.
-
BCKDH complex or a peptide substrate.
-
ATP (adenosine triphosphate), which may be radiolabeled (e.g., [γ-³²P]ATP).
-
Test compounds (benzo[b]thiophene analogs).
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
96- or 384-well plates.
2. Procedure: a. Add the kinase buffer, BDK enzyme, and test compound at various concentrations to the wells of the plate. b. Initiate the kinase reaction by adding the BCKDH substrate and ATP. c. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes). d. Stop the reaction. e. Measure the phosphorylation of the substrate. This can be done by:
- Quantifying the incorporation of the radiolabel into the substrate.
- Using a phosphospecific antibody in an ELISA-based format.
- Using a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).
3. Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Receptor Binding Assay: Urotensin-II Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the urotensin-II receptor.
1. Membrane Preparation:
-
Cell lines stably expressing the human urotensin-II receptor (e.g., HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer, and the cell membranes are isolated by centrifugation.
-
The membrane pellet is resuspended, and the protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
The membrane preparation.
-
A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled human U-II).
-
The unlabeled test compound at various concentrations.
-
-
To determine non-specific binding, a high concentration of the unlabeled native ligand is added to a set of wells.
-
The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.
3. Separation and Counting:
-
The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC₅₀ value is determined from the resulting competition curve.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the SAR of benzo[b]thiophene-2-carboxylate analogs.
References
- 1. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 6. sketchviz.com [sketchviz.com]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century | Corsello Laboratory [corsellolab.stanford.edu]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
A Comparative Guide to Heterocyclic Scaffolds in Drug Design: Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate and Beyond
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these versatile ring systems. Their unique physicochemical properties and ability to interact with a wide range of biological targets make them indispensable in the design of novel therapeutics. This guide provides a comparative analysis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate against other prominent heterocyclic scaffolds—pyridine, pyrimidine, and quinoline—offering insights into their respective performance based on available experimental data.
Introduction to Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are of immense interest in drug discovery. Nitrogen, sulfur, and oxygen are the most common heteroatoms. These scaffolds are considered "privileged structures" as they are capable of binding to multiple biological targets with high affinity.[1] The inclusion of heteroatoms can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic properties.[2][3]
This guide focuses on the benzo[b]thiophene scaffold, specifically this compound, and compares its potential with three of the most prevalent nitrogen-containing heterocyclic systems in approved pharmaceuticals: pyridine, pyrimidine, and quinoline.[4][5]
This compound: A Profile
The benzo[b]thiophene ring system, an isostere of indole, is a bicyclic scaffold composed of a benzene ring fused to a thiophene ring.[6][7] This scaffold is present in a variety of biologically active compounds.[6][7] this compound is a derivative that has served as a building block for the synthesis of compounds with diverse pharmacological activities.
Chemical Structure:
Derivatives of the benzo[b]thiophene scaffold have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][8]
Comparative Analysis of Biological Activities
This section compares the anticancer and antimicrobial activities of benzo[b]thiophene derivatives with those of compounds containing pyridine, pyrimidine, and quinoline scaffolds, based on published quantitative data. It is important to note that a direct head-to-head comparison of identically substituted scaffolds is often unavailable in the literature. Therefore, this comparison utilizes data from various derivatives to highlight the potential of each core structure.
Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50/GI50 values) of representative compounds from each heterocyclic class against various cancer cell lines. Lower values indicate higher potency.
| Heterocyclic Scaffold | Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| Benzo[b]thiophene | 2-Amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Sub-nanomolar range | [9] |
| Acrylonitrile analog 6 | NCI-60 panel | 0.01 - 0.1 | [10] | |
| 5-Hydroxybenzothiophene hydrazide 16b | U87MG (Glioblastoma) | 7.2 | [11] | |
| Pyridine | Pyridine-urea 8e | MCF-7 (Breast) | 0.11 (72h) | [12] |
| Imidazo[1,2-a]pyridine 36t | PC-3 (Prostate), HGC-27 (Gastric), HeLa (Cervical) | 2.11 - 2.53 | [8][13] | |
| Pyridine carbothioamide 3 | PC-3 (Prostate) | 2.5-fold stronger than doxorubicin | [6] | |
| Pyrimidine | Pyrimidine-5-carbonitrile 11b | HCT-116, HepG-2, MCF-7, A549 | 2.4 - 4.14 | [14][15] |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [1] | |
| Pyrazolo[3,4-d]pyrimidine 7 | Caco-2, A549, HT1080, Hela | 17.50 - 73.08 | [16] | |
| Quinoline | Quinoline-indole derivative 62 | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [3] |
| Quinoline-chalcone 12e | MGC-803, HCT-116, MCF-7 | 1.38 - 5.34 | [5][17] | |
| 2-Phenylquinoline-4-carboxylic acid 5a | MDA-MB-468, MCF-7 | Ki of 17.53 (STAT3 inhibition) | [7] |
Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values, a measure of antimicrobial potency, for derivatives of the compared heterocyclic scaffolds. Lower MIC values indicate greater efficacy.
| Heterocyclic Scaffold | Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Benzo[b]thiophene | 3-Chlorobenzo[b]thiophene with cyclohexanol | Staphylococcus aureus, Candida albicans | 16 | [1] |
| Benzo[b]thiophene acylhydrazone II.b | Staphylococcus aureus (including MRSA) | 4 | [2] | |
| Methyl(2‐(phenylethynyl)phenyl)sulfane (MPPS) | S. aureus, B. subtilis | 512, 256 | [13] | |
| Pyridine | Thiazolo[4,5-b]pyridin-2-one 3g | Pseudomonas aeruginosa, Escherichia coli | 0.21 µM | [18] |
| Pyrimidine | Thieno[2,3-d]pyrimidine derivatives | Not specified | - | [1] |
| Quinoline | Quinoline-2-one derivative 6c | MRSA, VRE | 0.75 | [19] |
| Quinoline-2-carboxylic acid derivative E11 | Staphylococcus aureus | High activity | [20] | |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | Gram-positive and Gram-negative bacteria | 62.50 - 250 | [21] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these heterocyclic compounds are exerted through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Benzo[b]thiophene Derivatives
Recent studies have shown that benzo[b]thiophene derivatives can modulate key signaling pathways implicated in cancer progression.
-
STAT3 Pathway: Certain 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[20][22] These compounds target the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation, which is a critical step in many cancers.[20]
-
RhoA/ROCK Pathway: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been evaluated as anticancer agents targeting the RhoA/ROCK pathway, which is involved in cancer cell migration and invasion.[23]
-
Multi-Kinase Inhibition: 5-Hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, showing activity against kinases such as Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 3. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [mdpi.com]
- 4. One-Column Template - Vaughan Memorial Library [scholar.acadiau.ca]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajchem-a.com [ajchem-a.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Benzo[b]thiophene-Based Compounds: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] This guide provides an objective comparison of the in vitro and in vivo efficacy of selected benzo[b]thiophene-based compounds, supported by experimental data to aid in drug development and research.
Anticancer Activity: Translating Cell-Based Potency to In Vivo Efficacy
Benzo[b]thiophene derivatives have been extensively investigated for their potential as anticancer agents, targeting various signaling pathways and cellular processes.[2][3] While many compounds exhibit high potency in in vitro cancer cell line assays, their translation to in vivo efficacy can be influenced by factors such as pharmacokinetics and bioavailability.
Targeting the RhoA/ROCK Pathway
Recent studies have explored benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[4][5][6] One notable compound, b19 , demonstrated significant activity against the triple-negative breast cancer cell line MDA-MB-231.[4][5]
| Compound | Target Pathway | In Vitro Model | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| b19 | RhoA/ROCK | MDA-MB-231 cells | Proliferation Inhibition | Not Reported | Not Reported | [4][5] |
| MDA-MB-231 cells | Migration Inhibition | [4][5] | ||||
| MDA-MB-231 cells | Invasion Inhibition | [4][5] |
Experimental Protocols:
In Vitro Proliferation, Migration, and Invasion Assays for Compound b19 [4][5]
-
Cell Line: Human breast cancer cell line MDA-MB-231.
-
Proliferation Assay: Cells were treated with varying concentrations of compound b19, and cell viability was assessed to determine the IC50 value.
-
Migration and Invasion Assays: The effect of compound b19 on the migratory and invasive capacity of MDA-MB-231 cells was evaluated, likely using a Transwell assay or a similar method. The compound was shown to significantly inhibit both processes.
-
Mechanism of Action: The inhibitory activity of b19 was confirmed by observing the suppression of myosin light chain phosphorylation and the formation of stress fibers, key events downstream of the RhoA/ROCK pathway.
Signaling Pathway:
Caption: Inhibition of the RhoA/ROCK pathway by compound b19.
PIM-1 Kinase Inhibition
Nicotinonitrile derivatives incorporating a benzo[b]thiophene moiety have been identified as potent inhibitors of PIM-1 kinase, a target in prostate cancer. Compound 7b from this series showed promising results in both cell-based assays and animal models.[7]
| Compound | Target | In Vitro Model | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| 7b | PIM-1 Kinase | PC-3 cells | 3.60 µM | SEC-bearing mice | 42.9% tumor reduction | [7] |
| MCF-7 cells | 3.58 µM | [7] | ||||
| PIM-1 Kinase Assay | 18.9 nM | [7] |
Experimental Protocols:
In Vitro Cytotoxicity and Kinase Inhibition Assays for Compound 7b [7]
-
Cell Lines: Human prostate cancer (PC-3) and breast cancer (MCF-7) cell lines.
-
Cytotoxicity Assay: The IC50 values were determined by treating the cell lines with compound 7b and measuring cell viability.
-
PIM-1 Kinase Inhibition Assay: The direct inhibitory effect of compound 7b on PIM-1 kinase activity was measured, yielding a potent IC50 in the nanomolar range.
-
Apoptosis and Cell Cycle Analysis: In PC-3 cells, compound 7b was shown to induce apoptosis, with a 34.21% increase in apoptotic cells compared to control, and caused cell cycle arrest at the G1 phase.
In Vivo Antitumor Activity of Compound 7b [7]
-
Animal Model: Sarcoma-180 (SEC)-bearing mice.
-
Treatment: The study likely involved the administration of compound 7b to the tumor-bearing mice.
-
Efficacy Measurement: The antitumor activity was quantified as the percentage of tumor reduction compared to a control group. Compound 7b achieved a 42.9% reduction, which was comparable to the positive control, 5-fluorouracil (54.2%).
-
Biochemical Analysis: The study also reported that the compound maintained physiological activity of hematological and biochemical parameters, suggesting a favorable preliminary safety profile.
Experimental Workflow:
Caption: From in vitro screening to in vivo efficacy testing.
Antimicrobial Activity: A Promising Avenue for Benzo[b]thiophene Derivatives
Beyond cancer, benzo[b]thiophene-based compounds have demonstrated significant potential as antimicrobial agents.
Antibacterial Efficacy Against Drug-Resistant Bacteria
A notable example is the benzothiophene JSF-2827 , which showed promising activity against the drug-resistant bacterium Enterococcus faecium.[8] This led to a "hit evolution" campaign to optimize its antibacterial properties.
| Compound | Target Organism | In Vitro Efficacy | In Vivo Model | In Vivo Efficacy | Reference |
| JSF-2827 | Enterococcus faecium | Promising antibacterial activity | Mouse model of drug-resistant E. faecium infection | Effective | [8] |
Experimental Protocols:
In Vitro and In Vivo Evaluation of JSF-2827 [8]
-
In Vitro Screening: A diverse set of compounds was profiled for activity against Enterococcus faecium, identifying JSF-2827 as a promising hit.
-
In Vivo Efficacy Model: A mouse model of infection with a drug-resistant strain of Enterococcus faecium was utilized to evaluate the in vivo efficacy of the optimized compounds derived from JSF-2827. The study reported that the compounds were effective in this model.
Multi-Kinase Inhibition
Some benzo[b]thiophene derivatives exhibit inhibitory activity against multiple kinases, which can be advantageous in treating complex diseases like cancer. A 5-hydroxybenzothiophene hydrazide derivative, 16b , was identified as a potent multi-target kinase inhibitor.[9][10]
| Compound | Target Kinases | In Vitro Efficacy (IC50) | In Vitro Anticancer Model | In Vitro Anticancer Efficacy (IC50) | Reference |
| 16b | Clk4 | 11 nM | U87MG glioblastoma cells | 7.2 µM | [9][10] |
| DRAK1 | 87 nM | HCT-116, A549, HeLa cells | Growth inhibition observed | [9][10] | |
| Haspin | 125.7 nM | [9][10] | |||
| Clk1 | 163 nM | [9][10] | |||
| Dyrk1B | 284 nM | [9][10] | |||
| Dyrk1A | 353.3 nM | [9][10] |
Experimental Protocols:
In Vitro Kinase and Anticancer Assays for Compound 16b [9][10]
-
Kinase Inhibition Assays: The inhibitory activity of compound 16b was tested against a panel of kinases, revealing potent inhibition of several, particularly Clk4.
-
Anticancer Activity: The compound was evaluated for its ability to inhibit the growth of various cancer cell lines, with the highest potency observed against U87MG glioblastoma cells.
-
Mechanism of Action: In U87MG cells, compound 16b was found to induce G2/M cell cycle arrest, promote apoptosis, and inhibit cell migration.
Conclusion
Benzo[b]thiophene-based compounds represent a versatile and promising class of molecules with demonstrated efficacy in both in vitro and in vivo models across various therapeutic areas, particularly in oncology and infectious diseases. While potent in vitro activity is a crucial first step, the successful translation to in vivo efficacy, as seen with compounds like 7b and derivatives of JSF-2827 , highlights the importance of considering pharmacokinetic and pharmacodynamic properties early in the drug discovery process. The data presented in this guide underscores the potential of the benzo[b]thiophene scaffold and provides a foundation for the rational design of more effective and less toxic therapeutic agents.[2] Future research should continue to focus on elucidating structure-activity relationships and optimizing compounds for improved in vivo performance.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Comparative Docking Analysis of Benzo[b]thiophene Derivatives with Target Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various benzo[b]thiophene derivatives in molecular docking studies against a range of therapeutic target proteins. The information presented is compiled from recent studies and includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively investigated as potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and microbial infections. Molecular docking studies are a crucial in-silico tool in this discovery process, predicting the binding affinity and interaction patterns of these compounds with their protein targets. This guide summarizes key findings from comparative docking studies to aid in the rational design of novel benzo[b]thiophene-based drugs.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on benzo[b]thiophene derivatives, highlighting their potential as inhibitors of different biological targets.
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound Class | Derivative | Target Protein | Docking Score / Binding Affinity | IC50 Value | Reference |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene | Compound 1b | PDK1 | - | 57.10 µg/mL | [1] |
| Compound 1b | LDHA | - | 64.10 µg/mL | [1] | |
| Compound 3b | Tubulin (colchicine binding site) | Good binding affinity | - | [1] | |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | MFA1-8 | Estrogen Receptor α (ERα) | Higher PLP fitness scores (66.21-77.20) than Tamoxifen (60.96) | - | [2] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | Compound b19 | RhoA | Different binding pattern from DC-Rhoin | Significantly inhibited proliferation, migration, and invasion of MDA-MB-231 cells | [3] |
| Thiophene Derived Benzodiazepines | Compound BZ4 | Estrogen Receptor (2IOK), EGFR (4WKQ) | Highest binding energies among tested compounds | Showed potential cytotoxicity | [4][5] |
| N-alkylated Benzo[b]thiophene | Compounds 12c, 12d, 12e, 12f | - | Binding energy scores close to the reference Foretinib | High inhibition against HepG2 and HeLa cell lines | [6] |
Table 2: Cholinesterase Inhibition by Benzo[b]thiophene-chalcones
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| 5f | Acetylcholinesterase (AChE) | 62.10 | [7][8] |
| 5h | Butyrylcholinesterase (BChE) | 24.35 | [7][8] |
| Galantamine (Reference) | Butyrylcholinesterase (BChE) | 28.08 | [7][8] |
Table 3: Antibacterial Activity of Benzo[b]thiophene Derivatives
| Compound | Target Strain | Binding Affinity (kcal/mol) | MIC Value (µg/mL) | Reference |
| Compound 20 | MRSA | -6.38 | - | [9] |
| Compound 1 | MSSA | -5.56 | - | [9] |
| Compound 17 | DRSA | -5.23 | - | [9] |
| Compounds 18 and 26 | All strains | - | 4 | [9] |
Table 4: 5-HT1A Receptor Binding Affinity of Benzo[b]thiophene Derivatives
| Compound | Binding Affinity (Ki) | Reference |
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) | 2.30 µM | [10] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the referenced studies for comparative docking analyses.
Molecular Docking Simulation Protocol [2]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[2]
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.[2]
-
Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues.[2]
-
-
Ligand Preparation:
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for ligand binding.[2]
-
-
Docking Simulation:
-
Docking is performed using software such as AutoDock Vina or GOLD.
-
The software explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, usually based on the lowest binding energy or the highest docking score.
-
Interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
In Vitro Enzyme Inhibition Assay [2]
To validate the in silico docking results, in vitro enzyme inhibition assays are performed.[2]
-
Assay Principle: The ability of the synthesized benzo[b]thiophene derivatives to inhibit the activity of the target enzyme is measured.[2]
-
Procedure:
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the comparative docking studies of benzo[b]thiophene derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. researchgate.net [researchgate.net]
- 6. New Approaches for the Synthesis N-alkylated Benzo[ b]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of an Analytical Method for Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the establishment of a robust and reliable analytical method is paramount for the accurate quantification of pharmaceutical compounds. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate. It further details the validation protocol for this method and offers a comparison with alternative analytical techniques.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
Given the aromatic structure and the presence of polar functional groups (hydroxyl and carboxylate) in this compound, a reversed-phase HPLC method with UV detection is proposed as the primary analytical technique. This method is widely used for the analysis of similar aromatic compounds due to its specificity, robustness, and accuracy.[1]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Chromatographic Mode | Reversed-Phase |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid or phosphoric acid to suppress ionization) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at the wavelength of maximum absorbance (λmax) of the analyte, likely in the 250-320 nm range. |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Diluent | Mobile Phase |
Validation of the Proposed HPLC Method
The validation of an analytical method ensures that it is suitable for its intended purpose.[2][3] The following experimental protocols outline the validation parameters based on the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze a blank sample (diluent), a placebo sample (if applicable), a sample of this compound standard, and a sample containing the analyte spiked with potential impurities. The chromatograms should demonstrate that the peak for the analyte is free from interference from other components.
-
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration). Inject each solution in triplicate and plot a calibration curve of the mean peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each concentration in triplicate. The accuracy is expressed as the percentage recovery.
-
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration of this compound on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Evaluation: The precision is expressed as the relative standard deviation (%RSD) of the results.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and mobile phase composition (e.g., ±2% organic phase). The effect on the results is evaluated.
-
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% |
| Precision (Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0% |
| LOQ | %RSD ≤ 10% |
| Robustness | System suitability parameters remain within limits. |
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Decision tree for selecting an analytical method.
Comparison with Alternative Analytical Methods
While HPLC is the recommended technique, other methods could be considered for the analysis of this compound.
Table 3: Comparison of Analytical Methods
| Feature | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and a mobile phase, followed by UV absorbance detection.[1] | Separation of volatile compounds in the gas phase followed by mass-based detection.[4] | Measurement of light absorption by the analyte in a solution.[5] |
| Specificity | High (separates analyte from impurities). | Very High (separation and mass fragmentation provide high confidence in identification). | Low (cannot distinguish between compounds with overlapping absorption spectra). |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires derivatization to increase volatility (e.g., silylation or esterification), which adds complexity.[6] | Simple dissolution in a suitable solvent. |
| Sensitivity | Good to excellent, depending on the chromophore. | Excellent, often superior to HPLC-UV. | Moderate, generally lower than chromatographic methods. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Suitable for purity and assay testing. | Suitable for volatile and thermally stable compounds (or their derivatives). Excellent for impurity profiling. | Best for pure substances or simple mixtures where the analyte is the main absorber.[5] |
| Advantages | Robust, versatile, widely available, and well-established for pharmaceutical analysis. | High sensitivity and specificity, provides structural information. | Simple, rapid, and low cost. |
| Disadvantages | May require method development for optimal separation. | Complex sample preparation, potential for incomplete derivatization. | Prone to interference from other absorbing species, not suitable for complex samples. |
References
Unveiling the Antimicrobial Potential of Benzo[b]thiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored for therapeutic purposes, benzo[b]thiophene derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of various benzo[b]thiophene derivatives, supported by experimental data from recent scientific literature.
Comparative Antimicrobial Activity
The antimicrobial efficacy of benzo[b]thiophene derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected derivatives against a panel of pathogenic bacteria and fungi. Lower MIC values are indicative of higher antimicrobial potency.
Antibacterial Activity of Benzo[b]thiophene Derivatives
A diverse range of benzo[b]thiophene derivatives has been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.
| Compound ID/Series | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| Series 1 | 3-Halobenzo[b]thiophenes | Bacillus cereus | 16 | [1] |
| Staphylococcus aureus | 16 | [1] | ||
| Enterococcus faecalis | 16 | [1] | ||
| Series 2 | Tetrahydrobenzothiophene | Escherichia coli | 0.64 - 19.92 (µM) | [2] |
| Pseudomonas aeruginosa | 0.72 - 45.30 (µM) | [2] | ||
| Salmonella | 0.54 - 90.58 (µM) | [2] | ||
| Staphylococcus aureus | 1.11 - 99.92 (µM) | [2] | ||
| Compound II.b | Acylhydrazone | Staphylococcus aureus (including MRSA) | 4 | [3][4] |
| Compounds 12E, 12L, 12J | Ethynyl-substituted | Staphylococcus aureus | High Activity | [5] |
| Compound 19 | Methyl alcohol substituted | Bacillus cereus | 128 | [1] |
| Staphylococcus aureus | 256 | [1] | ||
| Enterococcus faecalis | 256 | [1] | ||
| Compounds 2b, 2c, 2e, 3c, 3h | Isopropyl carboxamides & Piperidin-1-yl-methanones | Not Specified | Significant Activity | [6][7] |
Notably, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated a low MIC of 16 µg/mL against Gram-positive bacteria[1]. Furthermore, a novel class of tetrahydrobenzothiophene derivatives exhibited potent activity against both Gram-negative and Gram-positive bacteria, with some compounds showing MIC values in the sub-micromolar range[2]. Acylhydrazone derivatives have also emerged as promising candidates, with one compound displaying an MIC of 4 µg/mL against multidrug-resistant Staphylococcus aureus[3][4]. Interestingly, the combination of certain benzo[b]thiophene derivatives with polymyxin B, an outer membrane-permeabilizing agent, significantly enhanced their efficacy against E. coli[8].
Antifungal Activity of Benzo[b]thiophene Derivatives
Several benzo[b]thiophene derivatives have also been investigated for their antifungal properties.
| Compound ID/Series | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| Series 1 | 3-Halobenzo[b]thiophenes | Candida albicans | 16 | [1] |
| Novel Derivatives | Benzo[b]thiophenes | Candida albicans | 32 - 64 | [8] |
| Candida tropicalis | 32 - 64 | [8] | ||
| Compound 10, 12K | Iodo and Trimethylsilylethynyl substituted | Not Specified | Potential Antifungal Agents | [5] |
| Compound 19 | Methyl alcohol substituted | Candida albicans | 128 | [1] |
Cyclohexanol-substituted 3-halobenzo[b]thiophenes were also effective against the yeast Candida albicans with an MIC of 16 µg/mL[1]. Another study reported that novel benzo[b]thiophene derivatives exhibited promising antifungal activity against Candida species, with MIC values ranging from 32 to 64 µg/mL[8].
Experimental Protocols
The determination of antimicrobial activity is a critical step in the evaluation of new chemical entities. The following methodologies are commonly employed.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent[1][3].
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[9].
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Procedure:
-
Plate Preparation: A sterile agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly spread with a standardized inoculum of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Addition: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and antimicrobial screening of novel benzo[b]thiophene derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation of Benzo[b]thiophene Derivatives.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many benzo[b]thiophene derivatives are still under investigation, some potential targets have been suggested. For instance, certain antimicrobial agents are known to disrupt the cell membrane potential or induce the production of reactive oxygen species (ROS) in bacterial cells[9]. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by these compounds.
The following diagram illustrates a hypothetical mechanism of action for a benzo[b]thiophene derivative.
Caption: Potential Mechanisms of Antimicrobial Action for Benzo[b]thiophene Derivatives.
References
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate: A Comprehensive Safety and Operational Guide
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical compounds are fundamental to ensuring personnel safety and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate.
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are established based on the known hazards of structurally related compounds, such as thiophene derivatives and benzo[b]thiophenes.[1][2][3] This conservative approach is crucial for maintaining a safe laboratory environment.
Hazard Assessment and Profile
Based on analogous compounds, this compound should be handled as a hazardous substance. Structurally similar chemicals, like Methyl benzo[b]thiophene-2-carboxylate, are classified as causing skin and eye irritation, and may cause respiratory irritation.[4][5] Therefore, any waste containing this compound, including the pure substance, contaminated laboratory equipment, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1][6]
Quantitative Hazard Data Summary
The following table summarizes key hazard information extrapolated from related benzo[b]thiophene compounds. This data should be used as a precautionary guide.
| Hazard Classification | Description | Source Compounds |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | 3-Methylbenzo(b)thiophene-2-carboxylic acid, Methyl benzo[b]thiophene-2-carboxylate[4][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | 3-Methylbenzo(b)thiophene-2-carboxylic acid, Methyl benzo[b]thiophene-2-carboxylate[4][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3) | 3-Methylbenzo(b)thiophene-2-carboxylic acid, Methyl benzo[b]thiophene-2-carboxylate[4][7] |
Detailed Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company to ensure compliance with all environmental regulations, typically via high-temperature incineration.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)[6]
-
Safety goggles or glasses with side shields[6]
-
A laboratory coat[8]
Waste Segregation and Collection
Immediate segregation of waste at the point of generation is critical.[3]
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1][7][9][10] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[1] Do not mix with other incompatible waste streams, such as strong oxidizing agents.[6]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
Container Labeling
Properly label all waste containers. The label must include:
-
The date of waste generation[1]
Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][2] The storage area should be cool and dry, away from heat and ignition sources.[2]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert personnel.[2]
-
Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[1][2] Do not use combustible materials like paper towels.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1][2]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[1] Collect all cleaning materials as hazardous waste.[1][2]
-
Report the spill to your institution's Environmental Health and Safety (EHS) office.[2]
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzo[b]thiophene-2-carboxylic acid methyl ester - High purity | EN [georganics.sk]
- 5. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.dk [fishersci.dk]
Personal protective equipment for handling Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Essential Safety and Handling Guide for Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Disclaimer: This guide is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). A specific SDS for this compound was not available at the time of writing. The information presented is based on available data for structurally similar compounds and professional judgment should be exercised in its use.
This document provides crucial safety, operational, and disposal information for handling this compound in a laboratory setting. The procedures outlined are based on best practices for managing chemicals with similar hazard profiles.
Hazard Identification and Precautionary Measures
While specific toxicological data for this compound is limited, related benzo[b]thiophene and thiophene derivatives may cause skin, eye, and respiratory tract irritation.[1][2][3][4][5] Some are also classified as harmful if swallowed and may be combustible.[4][6][7] Therefore, a comprehensive approach to personal protection and safe handling is mandatory.
Summary of Potential Hazards:
-
Combustible solid.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment based on guidelines for similar compounds.[9][10][11]
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles must be worn at all times.[1][9][11] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[10] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[8] Gloves must be inspected before use and disposed of properly after contact with the substance.[12] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[10] For larger quantities or increased splash risk, a chemical-resistant apron is advised.[10] |
| Respiratory Protection | NIOSH-approved Respirator | All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][9][10] If dust or aerosols are generated, a fit-tested N95 or higher-level respirator is required.[8][11] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is critical for ensuring laboratory safety and environmental compliance.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Weighing and Transfer:
-
Reaction and Monitoring:
-
Post-Experiment Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.
-
Clean the work area thoroughly.
-
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][13]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6][8][9]
-
Store separately from incompatible materials such as strong oxidizing agents.[8][9][13]
Disposal Plan
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper) must be collected in a designated, clearly labeled hazardous waste container.[10]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[8]
-
-
Final Disposal:
First Aid Measures
In case of exposure, follow these first aid guidelines based on recommendations for similar compounds:[2][7][9]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
After Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][9]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][9]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[2][9]
Workflow Visualization
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
